E3 Ligase Ligand-linker Conjugate 157
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H22N4O3 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-(3-methyl-2-oxo-5-piperidin-4-ylbenzimidazol-1-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C18H22N4O3/c1-21-15-10-12(11-6-8-19-9-7-11)2-3-13(15)22(18(21)25)14-4-5-16(23)20-17(14)24/h2-3,10-11,14,19H,4-9H2,1H3,(H,20,23,24) |
InChI Key |
FJMWWLNEKGHSNO-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of E3 Ligase Ligand-linker Conjugate 157
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted protein degradation has opened new avenues for therapeutic intervention, particularly in oncology. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, offering the ability to eliminate pathogenic proteins rather than merely inhibiting them. At the core of PROTAC technology are E3 ligase ligand-linker conjugates, specialized molecules designed to hijack the cell's natural protein disposal system. This guide provides a detailed examination of E3 Ligase Ligand-linker Conjugate 157, a key component in the synthesis of the clinical-stage MDM2 degrader, KT-253. While information on Conjugate 157 itself is limited to its role as a synthetic precursor, this document will focus on the mechanism of action of its ultimate product, KT-253, a potent and selective degrader of the oncoprotein Murine Double Minute 2 (MDM2).[1]
KT-253 is a heterobifunctional degrader that demonstrates superior potency and efficacy compared to traditional small-molecule inhibitors of MDM2.[2] By recruiting the Cereblon (CRBN) E3 ligase, KT-253 targets MDM2 for ubiquitination and subsequent proteasomal degradation.[2][3] This action stabilizes the tumor suppressor protein p53, leading to the induction of apoptosis in cancer cells.[3][4] This guide will provide a comprehensive overview of the signaling pathways, quantitative data, and experimental protocols associated with the mechanism of action of KT-253, thereby illuminating the functional role of its constituent this compound.
Core Mechanism of Action: From Conjugate to Degrader
This compound serves as a foundational building block for the PROTAC KT-253. KT-253 is comprised of a potent ligand that binds to MDM2, a linker, and a high-affinity ligand for the CRBN E3 ligase, the latter two components being derived from Conjugate 157.[3][4] The mechanism of action of KT-253 is a catalytic process that brings the MDM2 protein and the CRBN E3 ligase into close proximity.[3] This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to MDM2, leading to its polyubiquitination and subsequent degradation by the proteasome.[5][6]
The degradation of MDM2, a primary negative regulator of p53, leads to the stabilization and activation of p53.[7] Activated p53 can then induce cell cycle arrest and apoptosis, effectively suppressing tumor growth.[8] A key advantage of this degradation approach over small-molecule inhibition is its ability to overcome the p53-MDM2 autoregulatory feedback loop.[7] Small-molecule inhibitors, while blocking the MDM2-p53 interaction, often lead to an upregulation of MDM2 protein levels, which can limit their efficacy.[7] By degrading MDM2, KT-253 prevents this feedback mechanism, resulting in a more sustained and potent anti-tumor response.[7][9]
Signaling Pathway and Experimental Workflow
The signaling cascade initiated by KT-253 and a general workflow for its characterization are depicted in the following diagrams.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of KT-253.
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (MDM2 Degradation) | - | 0.4 nM | [4] |
| IC₅₀ (Cell Proliferation) | RS4;11 (ALL) | 0.3 nM | [4] |
| Potency vs. MDM2 SMIs | Various | >200-fold more potent | [10] |
Table 1: In Vitro Activity of KT-253
| Model | Treatment | Outcome | Reference |
| RS4;11 (ALL) Xenograft | Single 1 mg/kg IV dose | Sustained tumor regression | |
| MV-4-11 (AML) Xenograft | Single IV dose | Sustained tumor regression | [4] |
| MOLM-13 (AML) Xenograft | 3 mg/kg IV (single dose) with Venetoclax | Overcame Venetoclax resistance | [4] |
| Multiple PDX Solid Tumors | 3-10 mg/kg IV (Q3W) | Tumor growth inhibition, complete responses | [4] |
Table 2: In Vivo Efficacy of KT-253
Experimental Protocols
Detailed methodologies are crucial for the evaluation of PROTACs like KT-253. Below are outlines of key experimental protocols.
Cell Viability and Apoptosis Assays
-
Cell Culture: Tumor cell lines (e.g., RS4;11, MV-4-11) are cultured according to standard procedures.[7]
-
Treatment: Cells are treated with varying concentrations of KT-253 for specified time points.[7]
-
Viability Assessment: Cell viability is measured using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).[7]
-
Apoptosis Assessment: Apoptosis is quantified using assays like the Caspase-Glo® 3/7 Assay (Promega).[7]
Protein Degradation and Stabilization Analysis
-
Proteomics: Tandem Mass Tag (TMT) based deep proteomic analysis is performed on cell lysates treated with KT-253 to assess the selectivity of protein degradation.[7]
-
Western Blotting: Standard western blot analysis is used to determine the levels of MDM2, p53, and downstream targets (e.g., p21, PUMA) following treatment.[7]
-
p53 Quantification: A Meso Scale Discovery (MSD) total p53 assay kit can be used for the quantitative measurement of p53 stabilization in cell lysates.[11]
In Vivo Xenograft Studies
-
Tumor Implantation: Subcutaneous tumors are established in immunocompromised mice using human cancer cell lines.[7]
-
Drug Administration: KT-253 is administered intravenously (IV) at specified doses and schedules.[7]
-
Monitoring: Tumor volume and body weight are measured regularly.[7]
-
Pharmacodynamic (PD) Analysis: Tumor and blood samples are collected at various time points post-treatment to analyze biomarker modulation (e.g., p53 target gene expression) by RT-qPCR or protein levels by western blot.[7][12]
Conclusion
This compound is an essential precursor for the synthesis of KT-253, a highly potent and selective MDM2-degrading PROTAC. The mechanism of action of KT-253, through the recruitment of the CRBN E3 ligase to MDM2, leads to the degradation of this oncoprotein and the subsequent stabilization of the p53 tumor suppressor. This approach has demonstrated significant advantages over traditional small-molecule inhibitors, including the circumvention of the MDM2-p53 feedback loop, leading to profound and sustained anti-tumor activity in preclinical models. The quantitative data and experimental protocols detailed in this guide provide a comprehensive framework for understanding and evaluating the therapeutic potential of this innovative class of targeted protein degraders. The ongoing clinical development of KT-253 holds promise for the treatment of a variety of p53 wild-type cancers.[2]
References
- 1. Facebook [cancer.gov]
- 2. MDM2 degrader KT-253 shows promise for treating p53 wild-type cancers | BioWorld [bioworld.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kymeratx.com [kymeratx.com]
- 8. benchchem.com [benchchem.com]
- 9. bloodcancerunited.org [bloodcancerunited.org]
- 10. Kymera Therapeutics Presents Preclinical Data Highlighting Biological Superiority of MDM2 Degradation over Inhibition and Shares Profile of Clinical Candidate KT-253 at the American Association for Cancer Research (AACR) Annual Meeting 2022 | Kymera Therapeutics, Inc. [investors.kymeratx.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Kymera Therapeutics Presents New Clinical Data from Ongoing Phase 1 Trial of MDM2 Degrader KT-253 at ASCO Annual Meeting | Kymera Therapeutics, Inc. [investors.kymeratx.com]
An In-depth Technical Guide to E3 Ligase Ligand-linker Conjugate 157
For Researchers, Scientists, and Drug Development Professionals
Core Summary
E3 Ligase Ligand-linker Conjugate 157 is a crucial chemical entity in the field of targeted protein degradation. It is a synthetically derived molecule composed of an E3 ligase ligand and a linker, designed for the assembly of Proteolysis Targeting Chimeras (PROTACs). Specifically, this conjugate serves as a precursor for the synthesis of the potent and selective MDM2 degrader, KT-253 (also known as seldegamadlin). By providing the E3 ligase-recruiting component, Conjugate 157 enables the creation of heterobifunctional molecules that can hijack the ubiquitin-proteasome system to induce the degradation of specific target proteins.
Chemical Properties
| Property | Value |
| CAS Number | 2502189-47-9[1][2][3][4] |
| Molecular Formula | C18H22N4O3[4] |
| Molecular Weight | 342.39 g/mol [4] |
| SMILES | O=C(C(N1C2=CC=C(C3CCNCC3)C=C2N(C)C1=O)CC4)NC4=O[1] |
Application in PROTAC Synthesis: The Case of KT-253
This compound is instrumental in the synthesis of KT-253, a highly potent and selective degrader of the murine double minute 2 (MDM2) oncoprotein. KT-253 is a heterobifunctional molecule that links a high-affinity ligand for the Cereblon (CRBN) E3 ligase to a potent MDM2 inhibitor. Conjugate 157 provides the Cereblon ligand pre-functionalized with a linker, ready for conjugation to the MDM2-targeting warhead.
The resulting PROTAC, KT-253, orchestrates the formation of a ternary complex between MDM2 and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of MDM2. This targeted degradation of MDM2 stabilizes the tumor suppressor protein p53, offering a promising therapeutic strategy for p53 wild-type cancers.
Mechanism of Action of the Resulting PROTAC (KT-253)
The following diagram illustrates the signaling pathway initiated by KT-253, which is synthesized using this compound.
Caption: Mechanism of action of KT-253.
Quantitative Data for KT-253
The following tables summarize the in vitro activity of KT-253, the PROTAC synthesized using this compound.
Table 1: In Vitro Degradation and Potency of KT-253
| Compound | DC50 (nM) in RS4;11 cells | IC50 (nM) in RS4;11 cells |
| KT-253 | 0.4 | 0.3 |
Table 2: Anti-proliferative Activity of KT-253 in various cancer cell lines
| Cell Line | Cancer Type | IC50 (nM) |
| RS4;11 | Acute Lymphoblastic Leukemia | 0.3 |
| MOLM-13 | Acute Myeloid Leukemia | 0.5 |
| MV-4-11 | Acute Myeloid Leukemia | 0.2 |
| OCI-AML3 | Acute Myeloid Leukemia | 0.8 |
| Kasumi-1 | Acute Myeloid Leukemia | 1.2 |
Experimental Protocols
Detailed methodologies for the characterization of PROTACs synthesized from this compound are provided below.
Tandem Mass Tag (TMT) Proteomics for Selectivity Profiling
This protocol outlines the workflow for assessing the selectivity of a PROTAC like KT-253.
Caption: Workflow for TMT-based proteomic analysis.
Methodology:
-
Cell Culture and Treatment: Human cancer cell lines (e.g., RS4;11) are cultured under standard conditions. Cells are then treated with the PROTAC (e.g., KT-253 at a specified concentration) or vehicle control (e.g., DMSO) for various time points.
-
Cell Lysis and Protein Extraction: Following treatment, cells are harvested and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors. The protein concentration of the resulting lysates is determined using a standard protein assay (e.g., BCA assay).
-
Protein Digestion: An equal amount of protein from each sample is reduced, alkylated, and then digested overnight with a protease such as trypsin.
-
TMT Labeling: The resulting peptide mixtures are labeled with the appropriate TMT reagents according to the manufacturer's protocol.
-
Sample Pooling and Fractionation: The TMT-labeled peptide samples are pooled and then fractionated using high-pH reversed-phase chromatography to reduce sample complexity.
-
LC-MS/MS Analysis: The fractionated peptide samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The raw mass spectrometry data is processed using a suitable software package (e.g., MaxQuant) to identify and quantify proteins. The relative abundance of each protein across the different treatment conditions is then determined to assess the selectivity of the PROTAC.
Nano-Glo® HiBiT Lytic Detection Assay for Target Degradation
This assay is used to quantify the degradation of a target protein, such as MDM2.
Methodology:
-
Cell Seeding: Cells engineered to express the target protein tagged with a HiBiT peptide are seeded in a white, opaque multi-well plate.
-
Compound Treatment: The cells are treated with serial dilutions of the PROTAC or control compounds and incubated for a specified period.
-
Reagent Preparation: The Nano-Glo® HiBiT Lytic Reagent is prepared according to the manufacturer's instructions.
-
Lysis and Luminescence Measurement: An equal volume of the lytic reagent is added to each well. The plate is agitated to induce cell lysis and then incubated to allow for the luminescent signal to stabilize. The luminescence is then measured using a plate reader.
-
Data Analysis: The luminescent signal, which is proportional to the amount of HiBiT-tagged protein, is used to determine the extent of protein degradation. The half-maximal degradation concentration (DC50) is calculated by fitting the data to a dose-response curve.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay is used to determine the effect of the PROTAC on cell viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded in an opaque-walled multi-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the PROTAC or control compounds and incubated for a defined period (e.g., 72 hours).
-
Reagent Addition: The CellTiter-Glo® Reagent is added to each well according to the manufacturer's protocol.
-
Signal Stabilization and Measurement: The plate is incubated to stabilize the luminescent signal, which is then measured using a luminometer.
-
Data Analysis: The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is used to determine the percentage of cell viability relative to vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Conclusion
This compound is a valuable tool for the development of PROTACs, enabling the synthesis of potent and selective protein degraders like KT-253. The methodologies and data presented in this guide provide a comprehensive overview for researchers and drug development professionals working in the field of targeted protein degradation. The ability to harness the cell's natural protein disposal machinery through the use of such conjugates opens up new avenues for therapeutic intervention in a wide range of diseases.
References
An In-depth Technical Guide to E3 Ligase Ligand-linker Conjugate 157 for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's natural protein degradation machinery. A critical component in the design of these heterobifunctional molecules is the E3 ligase ligand-linker conjugate, which serves to recruit an E3 ubiquitin ligase to the target protein. This technical guide provides a comprehensive overview of a specific building block, E3 Ligase Ligand-linker Conjugate 157, a key intermediate in the synthesis of the potent MDM2-degrading PROTAC, KT-253 (also known as seldegamadlin).
This compound is a molecule composed of a ligand for the Cereblon (CRBN) E3 ligase and a chemical linker.[1] Specifically, it is a pomalidomide-based conjugate. Pomalidomide is a well-established immunomodulatory drug (IMiD) that binds to CRBN, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[2][3] By incorporating this conjugate into a PROTAC, researchers can effectively recruit the CRBN E3 ligase to a protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.
The primary application of this compound is in the synthesis of KT-253, a highly potent and selective degrader of the Murine Double Minute 2 (MDM2) oncoprotein.[1] MDM2 is a key negative regulator of the p53 tumor suppressor, and its degradation leads to the stabilization and activation of p53, a critical pathway for inducing apoptosis in cancer cells.[4][5]
Molecular Profile
Chemical Structure:
Molecular Formula: C₁₈H₂₂N₄O₃[6]
Molecular Weight: 342.39 g/mol [6]
CAS Number: 2502189-47-9[1][6]
Synonyms: Pomalidomide-linker conjugate
Application in PROTAC Synthesis: The Case of KT-253
This compound serves as a crucial building block for the synthesis of the MDM2-targeting PROTAC, KT-253. The synthesis involves the conjugation of this pomalidomide-linker entity with a high-affinity ligand for MDM2. The final PROTAC, KT-253, is a heterobifunctional molecule that can simultaneously bind to MDM2 and the CRBN E3 ligase, thereby inducing the degradation of MDM2.[4]
Quantitative Data for the Resulting PROTAC (KT-253)
The efficacy of PROTACs is typically evaluated by their ability to degrade the target protein (quantified by DC₅₀ and Dmax values) and their anti-proliferative effects on cancer cells (quantified by IC₅₀ values). The following tables summarize the reported in vitro performance of KT-253.
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (MDM2 Degradation) | HEK293T-HiBiT | 0.4 nM | [4] |
| IC₅₀ (Cell Viability) | RS4;11 (ALL) | 0.3 nM | [7] |
| MV-4-11 (AML) | Not explicitly stated, but potent growth inhibition observed | [8] | |
| MOLM-13 (AML) | Not explicitly stated, but potent growth inhibition observed | [8] | |
| OCI-AML3 (AML) | Not explicitly stated, but potent growth inhibition observed | [8] |
Note: ALL = Acute Lymphoblastic Leukemia; AML = Acute Myeloid Leukemia.
Signaling Pathway and Experimental Workflows
MDM2-p53 Signaling Pathway
MDM2 is an E3 ubiquitin ligase that plays a central role in regulating the stability of the p53 tumor suppressor protein. In normal, unstressed cells, MDM2 binds to p53, leading to its ubiquitination and subsequent degradation by the proteasome, thus keeping p53 levels low. In response to cellular stress, such as DNA damage or oncogene activation, this interaction is disrupted, leading to the stabilization and activation of p53. Activated p53 then transcriptionally activates genes involved in cell cycle arrest, apoptosis, and DNA repair. Many cancers overexpress MDM2 to inactivate p53, promoting cell survival and proliferation. PROTACs like KT-253, by degrading MDM2, effectively restore the tumor-suppressive function of p53.
Caption: MDM2-p53 pathway and KT-253 intervention.
General Experimental Workflow for PROTAC Synthesis and Evaluation
The development of a PROTAC using a ligand-linker conjugate like "157" follows a structured workflow from synthesis to cellular evaluation.
Caption: From building block to biological data.
Experimental Protocols
Synthesis of Pomalidomide-Linker Conjugates (General Protocol)
While a specific, detailed protocol for the synthesis of this compound is proprietary, the general synthesis of pomalidomide-linker conjugates often involves a nucleophilic aromatic substitution (SNAr) reaction. This typically entails reacting 4-fluorothalidomide with a bifunctional linker containing a primary or secondary amine.
Materials:
-
4-fluorothalidomide
-
Amine-containing linker (e.g., with a protected functional group at the other end)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide (B87167) - DMSO)
-
Base (e.g., Diisopropylethylamine - DIPEA)
Procedure:
-
Dissolve 4-fluorothalidomide and the amine-containing linker in the anhydrous solvent.
-
Add the base to the reaction mixture.
-
Stir the reaction at an elevated temperature (e.g., 80-100 °C) and monitor its progress by an appropriate analytical method such as LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove the solvent and excess reagents.
-
Purify the crude product by column chromatography to obtain the desired pomalidomide-linker conjugate.
Synthesis of KT-253 (Conceptual)
The synthesis of KT-253 would involve the coupling of this compound with a suitable MDM2 ligand. The patent WO2021188948 describes the synthesis of KT-253 and related compounds.[4][5] The specific reaction would depend on the functional group at the terminus of the linker on Conjugate 157 and the corresponding functional group on the MDM2 ligand. A common coupling reaction in PROTAC synthesis is an amide bond formation.
Western Blotting for MDM2 Degradation
This protocol is a standard method to visually assess the degradation of a target protein.
Materials:
-
Cancer cell line of interest (e.g., RS4;11)
-
KT-253
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against MDM2
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of KT-253 or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2, 4, 8, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein samples and run them on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against MDM2 overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Cell Viability Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP.
Materials:
-
Cancer cell line of interest
-
KT-253
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells at an appropriate density in an opaque-walled 96-well plate and incubate overnight.
-
Treat the cells with a serial dilution of KT-253 or a vehicle control.
-
Incubate for the desired time period (e.g., 72 or 96 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value using a suitable software.
Conclusion
This compound is a valuable chemical tool for the synthesis of CRBN-recruiting PROTACs. Its application in the creation of KT-253 highlights its utility in developing potent and selective degraders for high-value oncology targets like MDM2. The data and protocols presented in this guide offer a foundational resource for researchers in the field of targeted protein degradation, facilitating the design and evaluation of novel PROTAC therapeutics.
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MDM2 degrader KT-253 shows promise for treating p53 wild-type cancers | BioWorld [bioworld.com]
- 6. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
E3 Ligase Ligand-linker Conjugate 157: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 Ligase Ligand-linker Conjugate 157 is a key synthetic intermediate in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This conjugate comprises a ligand for an E3 ubiquitin ligase connected to a chemical linker, designed for subsequent conjugation to a target protein ligand. Specifically, it is utilized in the synthesis of KT-253, a potent and selective degrader of the murine double minute 2 (MDM2) oncoprotein.[1][2][3][4] This technical guide provides a comprehensive overview of the basic properties of this compound, its role in the formation of the PROTAC KT-253, and the associated experimental methodologies.
Core Properties of this compound
This compound serves as a foundational building block. Its primary role is to provide the E3 ligase-recruiting moiety and a reactive handle for the attachment of a target-specific warhead. The ligand component of this conjugate targets the Cereblon (CRBN) E3 ligase.[5]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C18H22N4O3 | |
| Molecular Weight | 342.39 g/mol | [1] |
| CAS Number | 2502189-47-9 |
Role in the Synthesis of the PROTAC Degrader KT-253
This compound is a precursor to the PROTAC degrader KT-253.[1][2][3][4] The synthesis involves the conjugation of this molecule with a ligand that binds to the target protein, MDM2. The resulting heterobifunctional molecule, KT-253, can simultaneously bind to both MDM2 and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of MDM2.
Properties of the Resulting PROTAC Degrader KT-253
The efficacy of this compound is demonstrated through the activity of the final PROTAC, KT-253.
| Parameter | Value | Cell Line | Source |
| DC50 (Degradation Concentration 50%) | 0.4 nM | Not specified | [6] |
| IC50 (Inhibitory Concentration 50%) | 0.3 nM | RS4;11 | [6] |
Signaling Pathway and Mechanism of Action
The PROTAC KT-253, synthesized from this compound, operates through the ubiquitin-proteasome system to induce the degradation of MDM2. MDM2 is a critical negative regulator of the p53 tumor suppressor protein.[7] By degrading MDM2, KT-253 stabilizes p53, allowing it to transcriptionally activate its target genes, which in turn leads to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[4] A key advantage of this degradation approach over simple inhibition is its ability to overcome the p53-MDM2 negative feedback loop, where p53 activation can lead to increased MDM2 expression.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. kymeratx.com [kymeratx.com]
- 4. researchgate.net [researchgate.net]
- 5. biotech.illinois.edu [biotech.illinois.edu]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
An In-Depth Technical Guide to the Components of E3 Ligase Ligand-linker Conjugate 157
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 Ligase Ligand-linker Conjugate 157 is a crucial building block in the synthesis of targeted protein degraders, a revolutionary class of therapeutics. This technical guide provides a comprehensive overview of its components, its role in the formation of the PROTAC® (Proteolysis Targeting Chimera) degrader KT-253 (also known as Seldegamadlin), and detailed experimental protocols for its characterization and application.
Core Components of this compound
This compound (MCE Catalog No. HY-W1006706) is a synthetic molecule composed of two key functional units: an E3 ligase ligand and a chemical linker.[1][2][3][4]
1. E3 Ligase Ligand: A Cereblon (CRBN) Binder
The E3 ligase ligand component of Conjugate 157 is a derivative of thalidomide (B1683933), which specifically binds to the Cereblon (CRBN) E3 ubiquitin ligase.[5][6] CRBN is a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. By recruiting CRBN, the resulting PROTAC molecule can hijack the cell's natural protein disposal system to tag a specific target protein for degradation.
2. The Linker
Attached to the CRBN ligand is a chemical linker. While the exact, independent structure of the linker within Conjugate 157 is not detailed in the available literature, its purpose is to provide a covalent attachment point for a target protein ligand, thereby completing the heterobifunctional PROTAC molecule.[1][2] The nature of the linker, including its length, rigidity, and attachment points, is a critical determinant of the final PROTAC's efficacy in inducing the formation of a stable ternary complex between the E3 ligase and the target protein.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₈H₂₂N₄O₃ |
| Molecular Weight | 342.39 g/mol |
| Appearance | A solid |
| Storage | Store at -20°C for long-term storage |
Role in the Synthesis of the PROTAC® Degrader KT-253 (Seldegamadlin)
This compound is a key intermediate in the synthesis of KT-253 (Seldegamadlin), a potent and selective degrader of the MDM2 protein.[1][2][3] KT-253 is a heterobifunctional molecule designed to bring the MDM2 E3 ubiquitin ligase in close proximity to the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of MDM2.[5][6]
The synthesis of KT-253 involves the conjugation of a specific MDM2 ligand to the linker of this compound. This process creates the final tripartite PROTAC® molecule.
Below is a diagram illustrating the assembly of KT-253 from its constituent parts.
Caption: Assembly of the PROTAC® degrader KT-253.
Mechanism of Action of the Resulting PROTAC® (KT-253)
The PROTAC® molecule KT-253, synthesized from Conjugate 157, functions by inducing the degradation of the MDM2 protein. This mechanism is particularly relevant in the context of cancer therapy, as MDM2 is a key negative regulator of the p53 tumor suppressor protein.
The signaling pathway is depicted in the following diagram:
Caption: Mechanism of KT-253 induced MDM2 degradation.
Quantitative Data for KT-253
The efficacy of the final PROTAC® degrader, KT-253, has been quantified in various studies. The following tables summarize key performance metrics.
In Vitro Degradation and Anti-proliferative Activity
| Parameter | Cell Line | Value (nM) | Description |
| DC₅₀ | RS4;11 | 0.4 | Concentration for 50% degradation of MDM2.[7][8] |
| IC₅₀ | RS4;11 | 0.3 | Concentration for 50% inhibition of cell proliferation.[7][8] |
In Vivo Antitumor Activity
| Animal Model | Dosing Regimen | Outcome |
| Mouse Xenograft | Single intravenous dose of 1-10 mg/kg | Sustained tumor regression. |
Experimental Protocols
Detailed methodologies for the key experiments involved in the characterization of PROTACs derived from this compound are provided below.
Protocol 1: Synthesis of this compound
While the specific, detailed synthesis protocol for this compound is proprietary and found within patent literature (WO2021188948, as a precursor to example #174), a general procedure for the synthesis of similar cereblon ligand-linker conjugates involves the following steps:
-
Starting Material: Begin with a suitable derivative of thalidomide or pomalidomide (B1683931) containing a reactive handle.
-
Linker Attachment: Covalently attach a bifunctional linker to the thalidomide derivative. This is often achieved through standard coupling chemistries such as amide bond formation or ether synthesis. The linker typically possesses a protected reactive group at its other end (e.g., a Boc-protected amine).
-
Purification: Purify the resulting conjugate using techniques like flash column chromatography or preparative HPLC.
-
Characterization: Confirm the structure and purity of the final product using methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
The workflow for a generalized synthesis is as follows:
Caption: Generalized synthesis workflow.
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This protocol is used to determine the IC₅₀ value of the final PROTAC®.
-
Cell Seeding: Seed cells (e.g., RS4;11) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC® (e.g., KT-253) for a specified period (e.g., 72 hours). Include a vehicle-only control (e.g., DMSO).
-
Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: Tandem Mass Tag (TMT) Based Proteomics for Degradation Analysis
This method is used to quantify the degradation of the target protein (MDM2) and assess the selectivity of the PROTAC®.
-
Cell Treatment and Lysis: Treat cells with the PROTAC® at various concentrations and time points. Harvest and lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification and Digestion: Quantify the protein concentration in each lysate. Take equal amounts of protein from each sample, reduce, alkylate, and digest with trypsin overnight.
-
TMT Labeling: Label the resulting peptides from each condition with a unique TMT isobaric tag.
-
Sample Pooling and Fractionation: Combine the TMT-labeled peptide samples and fractionate using high-pH reversed-phase chromatography.
-
LC-MS/MS Analysis: Analyze the fractionated peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data using appropriate software (e.g., MaxQuant) to identify and quantify proteins. Determine the relative abundance of MDM2 and other proteins across the different treatment conditions to calculate the DC₅₀ and assess off-target effects.
Protocol 4: Real-Time Quantitative PCR (RT-qPCR) for p53 Target Gene Expression
This protocol measures the functional consequence of MDM2 degradation, which is the upregulation of p53 target genes.
-
Cell Treatment and RNA Extraction: Treat cells with the PROTAC®. Extract total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.
-
RT-qPCR: Perform RT-qPCR using SYBR Green or TaqMan assays with primers specific for p53 target genes (e.g., p21, PUMA) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the fold change in gene expression in treated cells relative to control cells.
Conclusion
This compound is a well-defined chemical entity that serves as a versatile platform for the development of potent and selective PROTAC® protein degraders. Its efficient recruitment of the CRBN E3 ligase makes it a valuable tool in the design of novel therapeutics targeting a wide range of disease-relevant proteins. The protocols and data presented in this guide provide a solid foundation for researchers and drug developers working in the exciting field of targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. alfa-labotrial.com [alfa-labotrial.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MDM2 degrader KT-253 shows promise for treating p53 wild-type cancers | BioWorld [bioworld.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. KT-253 |CAS 2713618-08-5|DC Chemicals [dcchemicals.com]
An In-Depth Technical Guide to E3 Ligase Ligand-linker Conjugate 157 (CAS No. 2502189-47-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
E3 Ligase Ligand-linker Conjugate 157 is a key synthetic building block in the development of proteolysis-targeting chimeras (PROTACs), a revolutionary class of therapeutic agents. This technical guide provides a comprehensive overview of this conjugate, focusing on its role in the synthesis and mechanism of action of the potent MDM2 degrader, KT-253 (also known as Seldegamadlin). This document details the physicochemical properties of the conjugate, quantitative data on the resulting PROTAC's efficacy, and step-by-step protocols for key experimental assays. Furthermore, it illustrates the underlying biological pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding for researchers in the field of targeted protein degradation.
Introduction to this compound
This compound (CAS No. 2502189-47-9) is a heterobifunctional molecule composed of a ligand for an E3 ubiquitin ligase and a chemical linker.[1][2] Its primary application is in the synthesis of PROTACs, which are designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] Specifically, this conjugate is a crucial component for the synthesis of KT-253, a highly potent and selective degrader of the murine double minute 2 (MDM2) oncoprotein.[1][2]
The E3 ligase ligand component of this conjugate binds to the Cereblon (CRBN) E3 ubiquitin ligase, while the linker provides a covalent attachment point for a ligand that targets a specific protein of interest.[3][4] In the case of KT-253, this target is MDM2, a key negative regulator of the p53 tumor suppressor.[5][6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 2502189-47-9 |
| Molecular Formula | C₁₈H₂₂N₄O₃ |
| Molecular Weight | 342.39 g/mol |
Application in the Synthesis of KT-253 (Seldegamadlin)
This compound is instrumental in the synthesis of the clinical-stage MDM2 degrader, KT-253.[1][2] The synthesis involves the covalent attachment of an MDM2 ligand to the linker of the conjugate. The resulting PROTAC, KT-253, is a heterobifunctional molecule that can simultaneously bind to both MDM2 and the CRBN E3 ligase.[4]
Mechanism of Action of KT-253
The mechanism of action of KT-253 follows the classical PROTAC pathway, as illustrated in the diagram below. By bringing MDM2 into close proximity with the CRBN E3 ligase, KT-253 facilitates the ubiquitination of MDM2, marking it for degradation by the proteasome.[7] The degradation of MDM2 leads to the stabilization and activation of the p53 tumor suppressor protein, which in turn induces apoptosis in cancer cells.[3][5] This approach overcomes the limitations of small-molecule inhibitors of the MDM2-p53 interaction, which often trigger a feedback loop leading to increased MDM2 expression.[6]
Caption: Mechanism of KT-253, an MDM2-targeting PROTAC.
Quantitative Efficacy of KT-253
The PROTAC degrader KT-253, synthesized using this compound, demonstrates potent and selective degradation of MDM2, leading to significant anti-cancer activity. Key quantitative data are summarized in Table 2.
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (MDM2 Degradation) | - | 0.4 nM | [3] |
| IC₅₀ (Cell Proliferation) | RS4;11 | 0.3 nM | [3] |
| In Vivo Efficacy | RS4;11 & MV-4-11 Xenografts | Sustained tumor regression with a single IV dose | [3] |
The MDM2-p53 Signaling Pathway
The efficacy of KT-253 is rooted in its ability to modulate the critical MDM2-p53 signaling pathway. Under normal physiological conditions, MDM2 acts as a negative regulator of p53, promoting its ubiquitination and subsequent degradation. In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. By degrading MDM2, KT-253 restores p53 activity, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.
Caption: The MDM2-p53 autoregulatory feedback loop and the effect of KT-253.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of PROTACs synthesized from this compound.
Synthesis of KT-253
The synthesis of KT-253 is described in patent WO2021188948.[8] The general procedure involves the coupling of the this compound with a suitable MDM2 ligand precursor. The following is a representative, generalized protocol:
-
Dissolution: Dissolve the MDM2 ligand precursor and this compound in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM).
-
Coupling Reaction: Add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by an appropriate analytical technique such as liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove water-soluble byproducts.
-
Purification: Purify the crude product using column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC).
-
Characterization: Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from the manufacturer's instructions.
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of culture medium. Include wells with medium only for background measurement.
-
Compound Treatment: Add serial dilutions of the test compound (e.g., KT-253) to the wells and incubate for the desired period (e.g., 72 hours).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Assay Procedure: Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence and normalize the data to vehicle-treated controls. Calculate the IC₅₀ values using a suitable software.
Apoptosis Assay (Caspase-Glo® 3/7)
This protocol is based on the manufacturer's guidelines.
-
Cell Treatment: Treat cells with the test compound as described for the cell viability assay.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions and equilibrate to room temperature.
-
Assay Procedure: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well of the 96-well plate.
-
Signal Development: Mix the contents gently and incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Analyze the data relative to positive and negative controls to determine the induction of apoptosis.
Western Blotting for MDM2 and p53
This is a general protocol for Western blotting.
-
Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MDM2, p53, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software.
Tandem Mass Tag (TMT) Proteomics
The following is a generalized workflow for TMT-based quantitative proteomics.
-
Sample Preparation: Lyse cells, reduce, alkylate, and digest the proteins into peptides using trypsin.
-
TMT Labeling: Label the peptide samples from different conditions with the respective TMT isobaric tags.
-
Sample Pooling and Fractionation: Combine the labeled samples and fractionate them using high-pH reversed-phase chromatography.
-
LC-MS/MS Analysis: Analyze the fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data using a suitable software suite to identify and quantify the proteins. Perform statistical analysis to identify proteins with significantly altered abundance upon treatment.
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the typical workflows for characterizing a PROTAC synthesized from this compound.
Caption: A comprehensive workflow for the development and characterization of a PROTAC.
Conclusion
This compound is a valuable chemical tool for the synthesis of potent and selective PROTAC degraders. Its successful application in the creation of the clinical candidate KT-253 highlights its significance in the field of targeted protein degradation. This technical guide provides researchers with the necessary information and protocols to utilize this conjugate effectively in their drug discovery efforts, particularly in the development of novel therapeutics targeting the MDM2-p53 axis. The provided data and methodologies serve as a foundation for the rational design and evaluation of new PROTACs with the potential to address unmet medical needs in oncology and other disease areas.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 2. promega.com [promega.com]
- 3. benchchem.com [benchchem.com]
- 4. ulab360.com [ulab360.com]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. MDM2 degrader KT-253 shows promise for treating p53 wild-type cancers | BioWorld [bioworld.com]
In-depth Technical Guide on PROTAC Synthesis: A Comprehensive Overview
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Quest for C18H22N4O3 in PROTAC Synthesis
An exhaustive search of chemical databases and the scientific literature was conducted to identify a specific Proteolysis Targeting Chimera (PROTAC) or a synthetic intermediate with the molecular formula C18H22N4O3. This investigation included searches in PubChem, Chemical Abstracts Service (CAS), and numerous medicinal chemistry journals. While several compounds with this molecular formula exist, such as 6-[(3R)-1-(2-ethoxypyridine-3-carbonyl)piperidin-3-yl]-2-methyl-1H-pyrimidin-4-one (PubChem CID: 96581423) and N,N-dimethyl-5-[2-(3-methylphenoxy)acetyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide (ChemDiv ID: SB71-0065), none have been documented in the public domain as being utilized in the synthesis of PROTACs.
The absence of a direct link between the molecular formula C18H22N4O3 and PROTACs in published research prevents the creation of a specific technical guide as originally requested. However, the principles of PROTAC design and synthesis are modular and can be illustrated with well-established examples. This guide will, therefore, provide a comprehensive and in-depth overview of the general strategies and methodologies employed in the synthesis of PROTACs, adhering to the core requirements of data presentation, detailed experimental protocols, and visualization of key concepts.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that have emerged as a revolutionary therapeutic modality. They function by coopting the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs). A PROTAC molecule typically consists of three key components:
-
A ligand for the Protein of Interest (POI): This "warhead" binds specifically to the target protein intended for degradation.
-
A ligand for an E3 Ubiquitin Ligase: This "anchor" recruits an E3 ligase, a component of the UPS.
-
A Linker: This chemical tether connects the POI ligand and the E3 ligase ligand, playing a crucial role in the formation of a productive ternary complex (POI-PROTAC-E3 ligase).
The formation of this ternary complex facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.
Methodological & Application
Synthesis of KT-253: A Potent MDM2 Degrader Utilizing a Pre-formed E3 Ligase Ligand-Linker Conjugate
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to selectively degrade target proteins. KT-253, also known as seldegamadlin, is a potent and selective degrader of the oncoprotein Murine Double Minute 2 (MDM2), a key negative regulator of the p53 tumor suppressor. By degrading MDM2, KT-253 stabilizes p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.
This document provides a detailed protocol for the synthesis of KT-253, focusing on the crucial coupling step between an advanced MDM2 ligand intermediate and a pre-formed Cereblon (CRBN) E3 ligase ligand-linker conjugate, designated as "E3 Ligase Ligand-linker Conjugate 157". This synthetic strategy streamlines the final assembly of the PROTAC molecule.
Principle of the Synthesis
The synthesis of KT-253 is achieved through an amide bond formation. This key step connects the MDM2-targeting warhead, which contains a carboxylic acid functional group, with the primary amine of the this compound. The reaction is typically facilitated by a peptide coupling agent to ensure efficient and high-yield formation of the final PROTAC molecule.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| (2S,3R,4S)-4-(4-chlorophenyl)-3-(3-chloro-2-fluorophenyl)-1-((S)-1-phenylethyl)-pyrrolidine-2-carboxylic acid (MDM2 Ligand Intermediate) | ≥95% | Not specified |
| This compound | ≥95% | Commercially available |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) | Reagent | Not specified |
| N,N-Diisopropylethylamine (DIPEA) | Reagent | Not specified |
| N,N-Dimethylformamide (DMF) | Anhydrous | Not specified |
| Dichloromethane (B109758) (DCM) | HPLC Grade | Not specified |
| Methanol (B129727) (MeOH) | HPLC Grade | Not specified |
| Water | Deionized | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent | Not specified |
| Brine | Reagent | Not specified |
| Anhydrous sodium sulfate (B86663) (Na₂SO₄) | Reagent | Not specified |
| Diethyl ether | Reagent | Not specified |
Experimental Protocol
The synthesis of KT-253 is detailed in patent WO2021188948 as example #174. The final coupling step is outlined below.
Step 1: Amide Coupling Reaction
-
To a solution of (2S,3R,4S)-4-(4-chlorophenyl)-3-(3-chloro-2-fluorophenyl)-1-((S)-1-phenylethyl)-pyrrolidine-2-carboxylic acid (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF) is added N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) (1.2 equivalents) and N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents).
-
The reaction mixture is stirred at room temperature for 15 minutes to activate the carboxylic acid.
-
This compound (1.0 equivalent) is then added to the reaction mixture.
-
The reaction is stirred at room temperature for 12-18 hours. Reaction progress can be monitored by LC-MS.
Step 2: Work-up and Extraction
-
Upon completion, the reaction mixture is diluted with water and extracted with dichloromethane (3 x volume).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (2 x volume), followed by brine (1 x volume).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
Step 3: Purification
-
The crude product is purified by flash column chromatography on silica (B1680970) gel using a suitable gradient of methanol in dichloromethane to afford the pure KT-253.
-
Alternatively, preparative HPLC can be used for final purification to achieve high purity.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| MDM2 Ligand Intermediate | C₂₆H₂₄Cl₂FNO₂ | 488.38 | Warhead |
| This compound | C₂₁H₂₄N₄O₄ | 412.44 | E3 Ligase Ligand + Linker |
| KT-253 (Seldegamadlin) | C₄₇H₄₇Cl₂FN₅O₅ | 882.81 | Final PROTAC |
Table 2: Typical Reaction Parameters and Yield
| Parameter | Value |
| Reaction Scale | 50 - 500 mg |
| Reaction Time | 12 - 18 hours |
| Reaction Temperature | Room Temperature |
| Typical Yield | 60 - 80% |
| Purity (by HPLC) | >95% |
Visualizations
Signaling Pathway of KT-253 Action
Caption: Mechanism of action of KT-253 in inducing apoptosis.
Experimental Workflow for KT-253 Synthesis
Caption: Workflow for the synthesis of KT-253.
Conclusion
The described protocol offers a reliable and efficient method for the synthesis of the MDM2 degrader KT-253. The use of the pre-formed this compound simplifies the final synthetic step, making this potent PROTAC more accessible for research and development purposes. The provided data and workflows serve as a comprehensive guide for researchers in the field of targeted protein degradation.
protocol for conjugating a protein of interest ligand to Conjugate 157
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein-ligand conjugation is a cornerstone technique in biomedical research and drug development, enabling the covalent attachment of molecules to proteins for a multitude of applications. These applications range from creating targeted therapeutics like antibody-drug conjugates (ADCs) to developing sensitive diagnostic assays and imaging agents. The choice of conjugation chemistry is critical and depends on the functional groups available on both the protein and the ligand, as well as the desired stability and functionality of the final conjugate.[1][2]
This document provides detailed protocols for three widely used and robust conjugation strategies:
-
Amine-Reactive Conjugation: Targeting primary amines (e.g., lysine (B10760008) residues) on the protein surface using N-hydroxysuccinimide (NHS) esters.[2][3][4]
-
Thiol-Reactive Conjugation: Targeting free sulfhydryl groups (e.g., cysteine residues) with maleimide (B117702) reagents.[5][6][7][8]
-
Click Chemistry: A bioorthogonal reaction involving an azide (B81097) and an alkyne, offering high specificity and efficiency.[9]
These protocols are designed to be adaptable for conjugating a generic ligand, here termed "Conjugate 157," to a protein of interest.
General Workflow for Protein-Ligand Conjugation
The overall process for creating a protein-ligand conjugate, regardless of the specific chemistry, follows a general workflow. This involves preparation of the protein and ligand, the conjugation reaction itself, and subsequent purification and characterization of the final product.
References
- 1. invivogen.com [invivogen.com]
- 2. Chemical Conjugation - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. NHS ester protocol for labeling proteins [abberior.rocks]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. biotium.com [biotium.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 9. interchim.fr [interchim.fr]
Application Notes and Protocols for Targeted Protein Degradation using an MDM2-Targeting PROTAC Synthesized from E3 Ligase Ligand-Linker Conjugate 157
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. These molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein.
This document provides detailed application notes and protocols for the use of a PROTAC synthesized from E3 Ligase Ligand-linker Conjugate 157 . This conjugate is a precursor to the potent and selective MDM2 degrader, KT-253 . In this context, MDM2 (Murine double minute 2) is the target protein, a key negative regulator of the p53 tumor suppressor. The PROTAC, KT-253, recruits the Cereblon (CRBN) E3 ligase to induce the degradation of MDM2, thereby stabilizing p53 and activating downstream tumor-suppressive pathways.[1][2][3]
These protocols will guide researchers through the synthesis of an MDM2-targeting PROTAC, and the subsequent evaluation of its biological activity, including target degradation, effects on cell viability, and confirmation of the mechanism of action.
Data Presentation
The following tables summarize the quantitative data reported for the MDM2 degrader KT-253, which is synthesized using a precursor related to this compound.
Table 1: In Vitro Activity of KT-253
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (MDM2 Degradation) | HEK293-HiBiT | 0.4 nM | [2] |
| IC₅₀ (Cell Viability) | RS4;11 (ALL) | 0.3 nM | [2] |
| MDM2 Degradation | RS4;11 (ALL) | Subnanomolar (at 0.01-1 nM) | [2] |
| p53 Pathway Activation | RS4;11 (ALL) | Upregulation of p53, p21, and PHLDA3 | [2] |
DC₅₀: Half-maximal degradation concentration; IC₅₀: Half-maximal inhibitory concentration; ALL: Acute Lymphoblastic Leukemia.
Table 2: Clinical and Preclinical Efficacy of KT-253
| Model | Tumor Type | Response | Biomarker Modulation | Reference |
| Phase 1 Clinical Trial (Arm A) | Merkel Cell Carcinoma (MCC) | 1 Partial Response | Upregulation of plasma GDF-15, CDKN1A, and PHLDA3 mRNA | [4] |
| Phase 1 Clinical Trial (Arm A) | Fibromyxoid sarcoma, Adenoid cystic carcinoma, Renal cell cancer | Stable Disease | Upregulation of plasma GDF-15, CDKN1A, and PHLDA3 mRNA | [4] |
| Phase 1 Clinical Trial (Arm B) | Post-myeloproliferative neoplasm Acute Myeloid Leukemia (AML) | 1 Complete Response, 1 Partial Response | Upregulation of plasma GDF-15, CDKN1A, and PHLDA3 mRNA | [4] |
| Xenograft Mouse Model | RS4;11 (ALL) & MV-4-11 (AML) | Sustained Tumor Regression (1-10 mg/kg, IV) | - | [2] |
| Xenograft Mouse Model | Venetoclax-resistant AML | Overcame Venetoclax Resistance | - | [5] |
ALL: Acute Lymphoblastic Leukemia; AML: Acute Myeloid Leukemia.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of MDM2 degradation by a PROTAC leading to p53 stabilization.
Caption: General experimental workflow for Western Blot analysis of PROTAC-mediated protein degradation.
Caption: Experimental workflow for Co-Immunoprecipitation to confirm ternary complex formation.
Experimental Protocols
Protocol 1: Synthesis of an MDM2-Targeting PROTAC
This protocol provides a general method for the synthesis of an MDM2-targeting PROTAC by coupling a suitable MDM2 ligand to an E3 ligase ligand-linker conjugate.
Materials:
-
MDM2 ligand with a suitable reactive group (e.g., a carboxylic acid or amine)
-
E3 Ligase Ligand-linker Conjugate with a complementary reactive group
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Materials for reaction monitoring (TLC, LC-MS) and purification (preparative HPLC)
Procedure:
-
Dissolve the MDM2 ligand in anhydrous DMF.
-
Add the coupling reagents (HATU and HOBt) to the solution and stir for 10 minutes at room temperature.
-
Add the E3 Ligase Ligand-linker Conjugate to the reaction mixture.
-
Add DIPEA to the reaction mixture and stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
Protocol 2: Western Blot for Measuring MDM2 Degradation
This protocol details the steps to quantify the degradation of MDM2 in cells treated with the synthesized PROTAC.
Materials:
-
Cancer cell line expressing wild-type p53 (e.g., RS4;11, MV-4-11)
-
Cell culture medium and supplements
-
Synthesized MDM2-targeting PROTAC
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-MDM2, anti-p53, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO) for various time points (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MDM2, p53, and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the MDM2 and p53 protein levels to the loading control.
-
Calculate the percentage of MDM2 degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.
-
Protocol 3: Cell Viability Assay
This protocol describes how to assess the effect of the MDM2-targeting PROTAC on cell proliferation and viability.
Materials:
-
Cancer cell line
-
96-well plates
-
Cell culture medium
-
Synthesized MDM2-targeting PROTAC
-
DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT reagent
-
Luminometer or microplate reader
Procedure (using CellTiter-Glo®):
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC and a vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C and 5% CO₂.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value using appropriate software.
Protocol 4: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to confirm the formation of the ternary complex between MDM2, the PROTAC, and the CRBN E3 ligase.
Materials:
-
Cancer cell line
-
Synthesized MDM2-targeting PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Anti-CRBN antibody
-
Control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as in Protocol 2)
Procedure:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the target protein.
-
Treat the cells with the PROTAC or DMSO for 4-6 hours.
-
-
Cell Lysis and Pre-clearing:
-
Lyse the cells in non-denaturing lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-CRBN antibody or control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads.
-
-
Western Blot Analysis:
-
Perform a Western blot on the eluted samples.
-
Probe the membrane with antibodies against MDM2 and CRBN to detect the co-immunoprecipitated proteins. The presence of MDM2 in the sample immunoprecipitated with the anti-CRBN antibody confirms the formation of the ternary complex.
-
References
Experimental Applications of Cereblon Ligand-Linker Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cereblon (CRBN), a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, has emerged as a pivotal target in the field of targeted protein degradation (TPD).[1][2] The discovery that immunomodulatory imide drugs (IMiDs) like thalidomide (B1683933) and its analogs bind to CRBN, thereby modulating its substrate specificity, has paved the way for the development of innovative therapeutic strategies.[1][3] This has led to the rise of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that recruit CRBN to a protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome.[1][4]
This document provides detailed application notes and protocols for researchers engaged in the design and evaluation of CRBN ligand-linker conjugates. It includes a summary of quantitative data for exemplary CRBN-based degraders, detailed experimental protocols for their characterization, and visualizations of the key signaling pathway and experimental workflows.
Data Presentation: Quantitative Analysis of Cereblon-Based PROTACs
The efficacy of CRBN-based PROTACs is typically quantified by their ability to induce the degradation of the target protein and their impact on cellular functions. The following table summarizes key quantitative data for selected CRBN-based PROTACs targeting IRAK4, a protein kinase involved in inflammatory signaling.
| Compound/PROTAC Name | Target | Cell Line | DC50 (Degradation) | Dmax (% Degradation) | IC50 (Functional Assay) | Reference |
| KT-474 | IRAK4 | OCI-LY10 | 2 nM | >95% | 4.6 µM (Cell Proliferation) | [5] |
| KT-474 | IRAK4 | RAW 264.7 | 4.0 nM | Not Specified | Not Specified | [5] |
| Pomalidomide-based PROTAC 23 | IRAK4 | HCT116 | 102 nM | Not Specified | 2.2 µM (Cell Proliferation) | [5] |
Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax represents the maximum percentage of protein degradation achievable with the PROTAC. IC50 is the concentration of the PROTAC that inhibits a specific cellular function by 50%.
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a deeper understanding of the underlying mechanisms and experimental procedures, the following diagrams were generated using Graphviz.
Caption: Mechanism of action of a Cereblon-based PROTAC.
Caption: Experimental workflow for evaluating a novel CRBN-based PROTAC.
Experimental Protocols
The following are detailed protocols for key experiments in the characterization of CRBN ligand-linker conjugates.
Protocol 1: Western Blot for Target Protein Degradation
This is a fundamental assay to directly measure the reduction in the cellular levels of the target protein.[5]
Objective: To quantify the amount of the target protein in cells after treatment with a CRBN-based PROTAC.
Methodology:
-
Cell Culture and Treatment:
-
Plate the appropriate cell line (e.g., OCI-LY10, TMD8, RAW 264.7 for IRAK4) at a suitable density in multi-well plates.[5]
-
Allow cells to adhere overnight.
-
Treat cells with a dose-range of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 4, 8, 24 hours).[5]
-
Include a vehicle control (e.g., DMSO) in parallel.[5]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading for electrophoresis.[5]
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[5]
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[5]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Also, probe for a loading control protein (e.g., GAPDH, β-Actin) to normalize for protein loading.[5]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imager.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.
-
Protocol 2: Cell Viability Assay
This assay assesses the functional consequence of target protein degradation on cell proliferation and viability.
Objective: To determine the effect of the CRBN-based PROTAC on cell viability.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in 96-well plates at an appropriate density.
-
Treat the cells with a serial dilution of the PROTAC, the parent inhibitor (if applicable), and relevant controls.
-
Incubate for a period relevant to the cell doubling time (e.g., 72 hours).[5]
-
-
Viability Measurement:
-
Add a cell viability reagent, such as CellTiter-Glo® Luminescent Cell Viability Assay reagent, to each well.[5] This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.[5]
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.[5]
-
-
Data Analysis:
-
Normalize the luminescence signal of treated cells to that of vehicle-treated cells.
-
Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 3: Mechanism of Action Validation Assays
These experiments are crucial to confirm that the observed protein degradation is dependent on the proteasome and CRBN engagement.[5]
Objective: To verify that the PROTAC functions through the intended ubiquitin-proteasome pathway involving Cereblon.
Methodology:
-
Proteasome-Dependence Assay:
-
Pre-incubate cells with a proteasome inhibitor (e.g., 10 µM MG132 or 100 nM carfilzomib) for 1-2 hours.
-
Add the PROTAC at a concentration known to cause significant degradation (e.g., at or above the DC50).
-
Incubate for the standard treatment duration.
-
Assess the target protein levels by Western Blot as described in Protocol 1.
-
Expected Outcome: The proteasome inhibitor should rescue the degradation of the target protein, indicating that the PROTAC's effect is dependent on the proteasome.
-
-
Cereblon-Engagement Assay:
-
Pre-incubate cells with a high concentration of a free CRBN ligand (e.g., 10 µM pomalidomide (B1683931) or thalidomide) for 1-2 hours. This will saturate the CRBN binding sites.
-
Add the PROTAC at a concentration that induces significant degradation.
-
Incubate for the standard treatment duration.
-
Analyze the target protein levels by Western Blot.
-
Expected Outcome: The excess free CRBN ligand should compete with the PROTAC for binding to CRBN, thereby preventing the formation of the ternary complex and rescuing the degradation of the target protein. This confirms that the PROTAC's activity is mediated through its engagement with Cereblon.
-
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Developing Novel PROTACs with E3 Ligase Ligand-linker Conjugate 157
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] This tripartite complex formation leads to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[3] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[1]
This document provides detailed application notes and protocols for the development of novel PROTACs utilizing E3 Ligase Ligand-linker Conjugate 157 . This specific conjugate is a key building block for the synthesis of the potent MDM2 degrader, KT-253, which targets the MDM2-p53 axis, a critical pathway in cancer biology.[4][5] The protocols outlined below will guide researchers through the essential experiments for characterizing novel PROTACs, from evaluating target engagement and degradation to confirming the mechanism of action.
This compound: A Tool for MDM2 Degradation
This compound is comprised of a ligand for the Cereblon (CRBN) E3 ligase and a linker moiety.[5] It is utilized in the synthesis of PROTACs targeting the murine double minute 2 (MDM2) protein.[6] MDM2 is an E3 ubiquitin ligase that negatively regulates the p53 tumor suppressor protein by targeting it for degradation.[7] By degrading MDM2, PROTACs synthesized from this conjugate can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[6][7]
The PROTAC KT-253, synthesized using a precursor related to this compound, has demonstrated superior potency and efficacy compared to small-molecule inhibitors of the MDM2-p53 interaction.[6][7] This is attributed to its ability to overcome the feedback loop that upregulates MDM2 expression in response to p53 stabilization.[8][9]
Data Presentation: Quantitative Analysis of PROTAC Activity
The efficacy of a novel PROTAC is assessed through various quantitative parameters. The following tables summarize key data for the MDM2 degrader KT-253, providing a benchmark for newly developed PROTACs using this compound.
Table 1: In Vitro Degradation and Anti-proliferative Activity of KT-253
| Parameter | Cell Line | Value | Reference |
| DC50 (MDM2 Degradation) | RS4;11 (ALL) | 0.4 nM | [9][10] |
| IC50 (Cell Viability) | RS4;11 (ALL) | 0.3 nM | [10] |
| IC50 (Cell Viability) | MV-4-11 (AML) | - | [10] |
| IC50 (Cell Viability) | MOLM-13 (AML) | - | [10] |
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein. IC50: The concentration of the PROTAC that inhibits 50% of cell growth. ALL: Acute Lymphoblastic Leukemia; AML: Acute Myeloid Leukemia.
Table 2: In Vivo Antitumor Efficacy of KT-253
| Xenograft Model | Dosing Schedule | Outcome | Reference |
| RS4;11 (ALL) | 1 mg/kg, single IV dose | Sustained tumor regression | [10] |
| MV-4-11 (AML) | 10 mg/kg, single IV dose | Sustained tumor regression | [10] |
| MOLM-13 (AML) with Venetoclax Resistance | 3 mg/kg, single IV dose (in combination with Venetoclax) | Overcame Venetoclax resistance | [10] |
IV: Intravenous.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow Diagram
Caption: Workflow for novel PROTAC development and evaluation.
Experimental Protocols
Western Blot for PROTAC-Induced Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cells treated with a novel PROTAC.[1]
Materials:
-
Cell culture reagents and appropriate cancer cell line (e.g., RS4;11 for MDM2)
-
Novel PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST)
-
Primary antibodies against the target protein (e.g., anti-MDM2) and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the novel PROTAC or vehicle control for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[11]
-
Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes, vortexing occasionally.[11]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[11]
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.[1]
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to demonstrate the formation of the ternary complex (POI-PROTAC-E3 Ligase) within cells.[12]
Materials:
-
Cell culture reagents and appropriate cell line
-
Novel PROTAC compound, vehicle control (DMSO), and a proteasome inhibitor (e.g., MG132)
-
Ice-cold PBS
-
Non-denaturing lysis buffer with protease inhibitors
-
Protein A/G agarose (B213101) beads
-
Primary antibody for immunoprecipitation (e.g., anti-Cereblon or anti-VHL)
-
Isotype control IgG antibody
-
Primary antibodies for Western blotting (anti-POI and anti-E3 ligase)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency in 10 cm plates.
-
Pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the ubiquitinated POI.[12]
-
Treat the cells with the novel PROTAC (e.g., at a concentration known to induce degradation) or DMSO for 4-6 hours.[12]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells using a non-denaturing lysis buffer as described in the Western Blot protocol.
-
Quantify the protein concentration of the lysates.
-
-
Immunoprecipitation:
-
To 1 mg of total protein lysate, add 2-5 µg of the primary antibody for immunoprecipitation (or isotype control IgG).
-
Incubate on a rotator at 4°C for 4 hours to overnight.
-
Add 30 µL of Protein A/G agarose bead slurry to each sample and incubate for an additional 1-2 hours at 4°C with rotation.
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Wash the beads three to five times with ice-cold lysis buffer.
-
-
Elution and Western Blot Analysis:
-
After the final wash, resuspend the beads in 40 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins.
-
Centrifuge to pellet the beads and collect the supernatant.
-
Perform Western blot analysis on the eluted samples as described previously, probing for the POI and the E3 ligase.
-
Expected Results: In the sample treated with the novel PROTAC and immunoprecipitated with the E3 ligase antibody, a band corresponding to the POI should be detected. This band should be absent or significantly weaker in the DMSO control and the isotype IgG control lanes, confirming the PROTAC-dependent formation of the ternary complex.[12]
Fluorescence Polarization (FP) Binding Assay
This protocol provides a method to quantify the binding affinity of the PROTAC to the target protein and the E3 ligase in a cell-free system.
Materials:
-
Purified recombinant target protein (e.g., MDM2)
-
Purified recombinant E3 ligase complex (e.g., DDB1-CRBN)
-
Fluorescently labeled tracer ligand for the target protein or E3 ligase
-
Novel PROTAC compound
-
Assay buffer (e.g., PBS with 0.01% Triton X-100 and 1 mM DTT)
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Assay Setup:
-
Prepare a serial dilution of the novel PROTAC in the assay buffer.
-
In a 384-well plate, add a fixed concentration of the purified protein (target or E3 ligase) and the corresponding fluorescently labeled tracer.
-
Add the serially diluted PROTAC or vehicle control to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
The fluorescence polarization values are plotted against the logarithm of the PROTAC concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the PROTAC that displaces 50% of the fluorescent tracer.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the binding affinity of the PROTAC for the protein.
-
Conclusion
The development of novel PROTACs using this compound offers a promising strategy for targeting proteins such as MDM2 in cancer and other diseases. The protocols and data presented in these application notes provide a comprehensive framework for the design, synthesis, and characterization of these next-generation therapeutics. By systematically evaluating target engagement, cellular degradation, and functional consequences, researchers can effectively advance potent and selective PROTACs from the laboratory to clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. biopharma.co.uk [biopharma.co.uk]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. MDM2 degrader KT-253 shows promise for treating p53 wild-type cancers | BioWorld [bioworld.com]
- 7. KT-253, a Novel MDM2 Degrader and p53 Stabilizer, Has Superior Potency and Efficacy than MDM2 Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KT-253, a Novel MDM2 Degrader and p53 Stabilizer, Has Superior Potency and Efficacy than MDM2 Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kymeratx.com [kymeratx.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Designing Cell-Based Assays for PROTACs from Conjugate 157: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the design and implementation of cell-based assays to characterize Proteolysis-Targeting Chimeras (PROTACs) synthesized from Conjugate 157 . Conjugate 157 is an E3 ligase ligand-linker conjugate, which serves as a foundational component for generating PROTACs aimed at degrading specific proteins of interest (POIs).[1] By attaching a "warhead" that binds to a target protein, a complete PROTAC molecule is formed, capable of inducing the degradation of that protein.
This guide will focus on a hypothetical PROTAC, herein named PROTAC-X , synthesized from Conjugate 157 and designed to target Mouse double minute 2 homolog (MDM2) . The degradation of MDM2 is a therapeutically relevant strategy in oncology, as it leads to the stabilization of the tumor suppressor protein p53.
Principle of PROTAC Action
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[2][][4] PROTAC-X, synthesized from Conjugate 157, will recruit the E3 ligase associated with the conjugate and the target protein MDM2 into close proximity, forming a ternary complex.[2][5] This proximity facilitates the transfer of ubiquitin from the E3 ligase to MDM2, marking it for degradation by the proteasome.[2][] The subsequent degradation of MDM2 leads to the accumulation of p53, which can then activate downstream pathways leading to cell cycle arrest and apoptosis.
Caption: Tiered experimental workflow for the characterization of PROTAC-X.
Data Presentation: Summary of Quantitative Data
The following tables provide a structured format for presenting the quantitative data obtained from the described assays.
Table 1: PROTAC-X Potency and Efficacy in MDM2 Degradation
| Assay Method | Cell Line | Time Point (h) | DC50 (nM) | Dmax (%) |
| Western Blot | MCF-7 | 24 | ||
| ELISA | A549 | 24 | ||
| In-Cell Western | HCT116 | 48 |
-
DC50: Concentration of PROTAC-X required to degrade 50% of the target protein.
-
Dmax: Maximum percentage of protein degradation achieved.
Table 2: Cellular Activity of PROTAC-X
| Assay Method | Cell Line | Time Point (h) | IC50 (nM) | Effect |
| MTT Assay | MCF-7 | 72 | Inhibition of Proliferation | |
| Caspase-Glo 3/7 | A549 | 48 | Induction of Apoptosis | |
| p53 Reporter Assay | HCT116 | 24 | Activation of p53 |
-
IC50: Concentration of PROTAC-X that inhibits 50% of the cellular response.
Table 3: Off-Target Analysis of PROTAC-X
| Protein Identified | Fold Change (PROTAC-X vs. Vehicle) | p-value | Potential Interaction |
| Protein A | |||
| Protein B | |||
| Protein C |
-
Data obtained from mass spectrometry-based proteomics.
Experimental Protocols
Protocol 1: Western Blot for MDM2 Degradation
Principle: This protocol uses immunoblotting to quantify the amount of MDM2 protein in cell lysates following treatment with PROTAC-X. A decrease in the MDM2 band intensity indicates protein degradation.
Materials:
-
Cell lines (e.g., MCF-7, A549, HCT116)
-
PROTAC-X
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, as a negative control for degradation)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-MDM2, anti-p53, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of PROTAC-X (e.g., 0.1 nM to 10 µM) for the desired time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO) and a negative control (e.g., an inactive epimer of the PROTAC). For mechanism validation, pre-treat cells with a proteasome inhibitor for 1-2 hours before adding PROTAC-X.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Scrape and collect the lysate, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize MDM2 and p53 levels to the loading control (β-actin).
-
Plot the percentage of remaining MDM2 against the log concentration of PROTAC-X to determine DC50 and Dmax.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Principle: This assay confirms the formation of the ternary complex (MDM2-PROTAC-X-E3 Ligase) in the cell. An antibody against the E3 ligase is used to pull down the complex, and the presence of MDM2 is detected by Western blot.
Materials:
-
Cell line expressing the target E3 ligase and MDM2
-
PROTAC-X
-
Co-IP lysis buffer
-
Antibody against the E3 ligase (for immunoprecipitation)
-
Protein A/G magnetic beads
-
Primary antibodies: anti-MDM2, anti-E3 ligase
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with PROTAC-X or vehicle for a short duration (e.g., 1-4 hours).
-
Lyse cells with non-denaturing Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with the anti-E3 ligase antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with Co-IP buffer to remove non-specific binders.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads using Laemmli buffer.
-
Analyze the eluate by Western blotting using antibodies against MDM2 and the E3 ligase.
-
-
Data Analysis:
-
The presence of an MDM2 band in the sample immunoprecipitated with the E3 ligase antibody, only in the presence of PROTAC-X, confirms the formation of the ternary complex.
-
Protocol 3: Cell Viability Assay (MTT)
Principle: The MTT assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. A reduction in metabolic activity in PROTAC-X-treated cells suggests an anti-proliferative or cytotoxic effect.
Materials:
-
Cell lines
-
PROTAC-X
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat with a serial dilution of PROTAC-X for 72 hours.
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Solubilization:
-
Add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control.
-
Plot the percentage of cell viability against the log concentration of PROTAC-X to determine the IC50 value.
-
Protocol 4: Global Proteomics for Off-Target Analysis
Principle: Mass spectrometry (MS)-based proteomics provides an unbiased, global view of protein abundance changes in response to PROTAC-X treatment. This is crucial for identifying potential off-target proteins that are unintentionally degraded. [4][6] Materials:
-
Cell line
-
PROTAC-X and vehicle control
-
Lysis buffer for MS
-
Reagents for protein digestion (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Treat cells with PROTAC-X (at a concentration around the DC50) and vehicle for 24 hours.
-
Harvest and lyse the cells.
-
Digest the proteins into peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Use specialized software to identify and quantify proteins from the MS data.
-
Compare protein abundance between PROTAC-X-treated and vehicle-treated samples.
-
Identify proteins that are significantly downregulated (potential off-targets).
-
-
Validation:
-
Validate potential off-targets using orthogonal methods like Western blotting. [7]
-
Signaling Pathway Visualization
Diagram: MDM2-p53 Signaling Pathway
Caption: Impact of PROTAC-X on the MDM2-p53 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
E3 Ligase Ligand-linker Conjugate 157 solubility and stability for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 ligase ligand-linker conjugates are crucial building blocks in the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to degrade specific proteins of interest within the cell.[1][2] These conjugates consist of a ligand that binds to an E3 ubiquitin ligase and a chemical linker to which a ligand for a target protein can be attached.[1] The resulting PROTAC molecule recruits the E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1]
E3 Ligase Ligand-linker Conjugate 157 is a specific conjugate used for the synthesis of the PROTAC degrader KT-253, which targets MDM2 for degradation and thereby stabilizes p53.[3][4] The physicochemical properties of these conjugates, particularly their solubility and stability, are critical factors that influence the success of subsequent experiments, including PROTAC synthesis, in vitro assays, and in vivo studies.[][6] Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and reduced biological activity, while instability can result in compound degradation and loss of efficacy.[6][7]
This document provides detailed application notes and protocols for assessing the solubility and stability of this compound and similar molecules, to guide researchers in their experimental design and execution.
Physicochemical Properties
PROTACs and their constituent parts, like E3 ligase ligand-linker conjugates, often fall into the "beyond Rule of Five" (bRo5) chemical space.[6][8] This means they typically have higher molecular weights and other properties that can lead to poor solubility and permeability.[8][9] Therefore, careful evaluation of these characteristics is paramount.
Solubility Data
Specific quantitative solubility data for this compound is not extensively available in public literature. However, based on the general properties of PROTAC building blocks, the following table summarizes typical solvents and expected solubility classifications. Researchers should experimentally determine the precise solubility for their specific batches and experimental conditions.
| Solvent/Buffer System | Expected Solubility Classification | Typical Concentration Range | Notes |
| DMSO | High | 1-50 mM | Commonly used for initial stock solutions. |
| DMF | Moderate to High | 1-20 mM | Alternative to DMSO for stock solutions. |
| Ethanol | Low to Moderate | < 1 mM | May be used in some formulations but generally not ideal for high concentrations. |
| PBS (pH 7.2-7.4) | Low | < 100 µM | Aqueous solubility is often a limiting factor for biological assays.[10] |
| Aqueous Buffers with Cosolvents | Moderate | Variable | The addition of organic cosolvents (e.g., PEG300, Tween 80) can improve aqueous solubility.[11] |
| Fasted-State Simulated Intestinal Fluid (FaSSIF) | Low to Moderate | Variable | Relevant for assessing potential for oral absorption.[8] |
| Fed-State Simulated Intestinal Fluid (FeSSIF) | Moderate | Variable | Solubility may be enhanced in the presence of bile salts and lipids.[8] |
Stability Profile
The stability of this compound should be assessed under various conditions to ensure the integrity of the molecule throughout the experimental process.
| Condition | Storage Recommendation | Expected Stability | Notes |
| Solid (Powder) | Store at -20°C for long-term storage (years).[11] | ≥ 3 years at -20°C[11] | Protect from light and moisture. |
| Store at room temperature for short-term.[3][12][13] | Stable for shorter periods at ambient temperature during shipping.[3][12][13] | ||
| In Solvent (e.g., DMSO) | Store at -80°C for long-term storage (months to a year).[11] | ≥ 1 year at -80°C[11] | Minimize freeze-thaw cycles. Aliquot into smaller volumes. |
| Aqueous Buffer | Prepare fresh for each experiment. | Generally low stability; prone to hydrolysis or degradation. | Avoid prolonged storage in aqueous solutions. |
| pH | Maintain near neutral pH (6-8) for experiments. | Extremes in pH can lead to degradation. | |
| Temperature | Avoid high temperatures. | Thermal degradation can occur. |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate (non-binding surface recommended)
-
Plate shaker
-
Plate reader capable of measuring turbidity (e.g., at 620 nm) or a method for concentration analysis (e.g., HPLC-UV)
Procedure:
-
Prepare a high-concentration stock solution: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 1-2 µL) of each DMSO dilution to a new 96-well plate containing a larger volume (e.g., 98-198 µL) of PBS (pH 7.4) to achieve the final desired concentrations. The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on solubility.
-
Incubation: Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking to allow for equilibration.
-
Measurement:
-
Nephelometry/Turbidity: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
-
HPLC-UV Analysis (more accurate): After incubation, centrifuge the plate to pellet any precipitate. Carefully collect the supernatant and analyze the concentration of the dissolved compound by HPLC-UV against a standard curve. The highest concentration that remains in solution is the kinetic solubility.
-
Protocol 2: Assessment of Stability in Solution
Objective: To evaluate the stability of this compound in a stock solution (e.g., DMSO) and an aqueous buffer over time.
Materials:
-
This compound
-
DMSO (anhydrous)
-
PBS, pH 7.4
-
HPLC system with a suitable column and UV detector
-
Incubator or water bath
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the conjugate in DMSO (e.g., 10 mM).
-
Dilute the stock solution in PBS (pH 7.4) to a final concentration relevant for your assays (e.g., 10 µM).
-
-
Initial Analysis (Time 0): Immediately after preparation, take an aliquot of each solution and analyze the concentration and purity by HPLC-UV. This will serve as the baseline.
-
Incubation:
-
Store the DMSO stock solution at various temperatures (e.g., -80°C, -20°C, 4°C, room temperature).
-
Incubate the aqueous solution at relevant experimental temperatures (e.g., 4°C, room temperature, 37°C).
-
-
Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours for aqueous solutions; 1, 7, 30, 90 days for DMSO stocks), take aliquots of the stored solutions and re-analyze by HPLC-UV.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the initial (Time 0) peak area. Calculate the percentage of the compound remaining. A common threshold for stability is >90% of the initial concentration remaining.
Protocol 3: Freeze-Thaw Stability Assessment
Objective: To determine the stability of this compound in a stock solution after multiple freeze-thaw cycles.
Materials:
-
This compound
-
DMSO (anhydrous)
-
HPLC system with a suitable column and UV detector
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the conjugate in DMSO (e.g., 10 mM) and aliquot it into several tubes.
-
Initial Analysis (Time 0): Analyze one aliquot immediately by HPLC-UV to determine the initial concentration and purity.
-
Freeze-Thaw Cycles: Subject the remaining aliquots to a series of freeze-thaw cycles. A typical cycle consists of freezing at -80°C for at least 12 hours, followed by thawing at room temperature.
-
Analysis after Cycles: After 1, 3, and 5 freeze-thaw cycles, analyze an aliquot by HPLC-UV.
-
Data Analysis: Compare the concentration and purity of the compound after each freeze-thaw cycle to the initial measurement.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the relevant biological pathway for the end-product of Conjugate 157 and a general workflow for its characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. tandfonline.com [tandfonline.com]
- 10. caymanchem.com [caymanchem.com]
- 11. E3 Ligase Ligand-linker Conjugate 143_TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Purification of PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own cellular machinery to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2]
The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as its physicochemical properties such as solubility and cell permeability.[2] While specific details for "Conjugate 157" are not publicly available, this document provides comprehensive protocols and application notes for the purification of PROTACs, with a focus on techniques applicable to molecules synthesized using bifunctional linkers, such as those based on polyethylene (B3416737) glycol (PEG), which are commonly employed in PROTAC design.[2][3][4]
The purification of PROTACs presents unique challenges due to their often-complex structures, high molecular weight, and varied physicochemical properties.[5][6] Achieving high levels of purity, often up to 99%, is crucial for accurate biological evaluation and preclinical development.[5] This document outlines detailed protocols for the most effective purification techniques: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Supercritical Fluid Chromatography (SFC).
PROTAC Mechanism of Action
The general mechanism of action for a PROTAC is a catalytic process within the cell. The PROTAC first binds to the target protein of interest and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.[1][7] This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can go on to induce the degradation of multiple copies of the target protein.[7]
Purification Strategies for PROTACs
The purification of PROTACs is a critical step in their development, ensuring that in vitro and in vivo studies are conducted with compounds of high purity. The two most prominent and effective techniques for PROTAC purification are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Supercritical Fluid Chromatography (SFC).[5][8][9]
Reverse-Phase HPLC (RP-HPLC) is a widely used and robust technique for the purification of a broad range of small molecules, including PROTACs.[5][10] It separates compounds based on their hydrophobicity, with more hydrophobic molecules having a stronger interaction with the stationary phase and thus eluting later.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative to HPLC for both chiral and achiral separations.[9][11] SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[12] This technique offers several advantages, including faster run times, reduced solvent consumption, and quicker sample recovery due to the volatility of the mobile phase.[9][12] For many PROTACs, SFC can provide orthogonal selectivity to RP-HPLC, leading to improved purification outcomes.[5]
Experimental Protocols
The following protocols provide a general framework for the purification of PROTACs. Optimal conditions will need to be determined empirically for each specific PROTAC molecule.
Protocol 1: Reverse-Phase HPLC Purification of PROTACs
1. Materials and Reagents:
-
Crude PROTAC sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA) or formic acid (FA)
-
Methanol (B129727) (for sample dissolution)
-
Dimethyl sulfoxide (B87167) (DMSO) (for sample dissolution)
-
C18 reverse-phase preparative HPLC column
2. Sample Preparation:
-
Dissolve the crude PROTAC sample in a minimal amount of a suitable solvent (e.g., DMSO, methanol, or a mixture of solvents that is compatible with the mobile phase).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
3. HPLC Method Development and Purification:
-
Analytical Scouting: Before preparative purification, develop an analytical method to determine the optimal separation conditions.
-
Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA or FA in water.
-
Mobile Phase B: 0.1% ACN with 0.1% TFA or FA.
-
Gradient: Start with a linear gradient (e.g., 5-95% B over 10-20 minutes) to determine the approximate elution time of the PROTAC.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 254 nm and 280 nm, or as determined by the chromophores in the PROTAC.
-
-
Preparative Purification:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Inject the filtered crude sample onto the column.
-
Run the preparative gradient, which should be a scaled-up version of the optimized analytical gradient.
-
Collect fractions corresponding to the main peak of the PROTAC.
-
-
Fraction Analysis and Post-Purification Processing:
-
Analyze the collected fractions by analytical HPLC or LC-MS to confirm the purity and identity of the PROTAC.
-
Pool the pure fractions.
-
Remove the organic solvent using a rotary evaporator.
-
Lyophilize the aqueous solution to obtain the purified PROTAC as a solid.
-
Protocol 2: Supercritical Fluid Chromatography (SFC) Purification of PROTACs
1. Materials and Reagents:
-
Crude PROTAC sample
-
SFC-grade carbon dioxide (CO2)
-
SFC-grade methanol (MeOH) or other alcohol co-solvent
-
Additives (e.g., ammonium (B1175870) hydroxide, trifluoroacetic acid) if required for peak shape improvement.
-
Appropriate SFC column (e.g., silica, 2-ethylpyridine, diol).
2. Sample Preparation:
-
Dissolve the crude PROTAC in a minimal volume of a solvent compatible with the SFC mobile phase (e.g., methanol).
-
Ensure the sample is fully dissolved to prevent precipitation in the instrument.
3. SFC Method Development and Purification:
-
Analytical Scouting:
-
Screen various SFC columns and co-solvents to find the best separation conditions.
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B: Methanol or other alcohol.
-
Gradient: A typical gradient would be from 5% to 50% co-solvent over 5-10 minutes.
-
Back Pressure: Maintain a constant back pressure (e.g., 120-150 bar).
-
Temperature: Column temperature is typically maintained between 35-45 °C.
-
Detection: UV and/or Mass Spectrometry (MS).
-
-
Preparative Purification:
-
Scale up the optimized analytical method to the preparative SFC system.
-
Inject the crude sample.
-
Collect the fractions containing the purified PROTAC.
-
-
Post-Purification Processing:
-
The collected fractions will be in the co-solvent (e.g., methanol).
-
Evaporate the solvent under reduced pressure to obtain the purified product.
-
Data Presentation
The choice between RP-HPLC and SFC will depend on the specific properties of the PROTAC. Below is a table summarizing typical parameters and expected outcomes for each technique.
| Parameter | Reverse-Phase HPLC | Supercritical Fluid Chromatography (SFC) |
| Stationary Phase | C18, C8, Phenyl-Hexyl | Silica, Diol, 2-Ethylpyridine, Chiral Phases |
| Mobile Phase | Water/Acetonitrile or Water/Methanol with additives (TFA, FA) | Supercritical CO2 with alcohol co-solvents (MeOH, EtOH) |
| Typical Run Time | 15-30 minutes (analytical), longer for preparative | 3-10 minutes (analytical), significantly faster than HPLC for preparative[9] |
| Solvent Consumption | High | Low (significant reduction in organic solvent usage)[9][11] |
| Sample Recovery | Involves removal of water and organic solvent (e.g., lyophilization) | Faster and easier due to volatile mobile phase[9] |
| Achievable Purity | >95%, often up to 99%[5] | >95%, often up to 99%[5] |
| Orthogonality | High | Can provide different selectivity compared to RP-HPLC |
| Best Suited For | Wide range of PROTACs, well-established methodology | Both chiral and achiral separations, "green" chemistry initiatives, high-throughput purification[11] |
Experimental Workflow for PROTAC Purification and Analysis
A systematic workflow is essential for the efficient purification and characterization of newly synthesized PROTACs. This typically involves an initial analysis of the crude material, method development, preparative purification, and finally, a thorough analysis of the purified product to confirm its identity and purity.
Conclusion
The purification of PROTACs is a critical step that requires careful method development and execution. Both RP-HPLC and SFC are powerful techniques capable of achieving the high levels of purity required for subsequent biological and pharmacological studies. The choice of technique will depend on the specific physicochemical properties of the PROTAC molecule, available instrumentation, and desired throughput. The protocols and workflows provided in these application notes serve as a comprehensive guide for researchers in the field of targeted protein degradation to successfully purify and characterize their novel PROTAC molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 5. reachseparations.com [reachseparations.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rapidnovor.com [rapidnovor.com]
- 8. nuvisan.com [nuvisan.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. rsc.org [rsc.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Sub/supercritical fluid chromatography purification of biologics. [researchspace.ukzn.ac.za]
Quality Control Methods for E3 Ligase Ligand-linker Conjugate 157: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 Ligase Ligand-linker Conjugate 157 is a key intermediate in the synthesis of targeted protein degraders, specifically for the PROTAC degrader KT-253.[1][2] As with any critical reagent in drug discovery and development, rigorous quality control is paramount to ensure the reliability and reproducibility of experimental results. This document provides a comprehensive overview of the analytical and functional quality control methods applicable to this compound and similar molecules. These protocols are designed to assess the identity, purity, stability, and functional integrity of the conjugate.
Core Concepts in Quality Control of Ligand-linker Conjugates
The quality control of an E3 ligase ligand-linker conjugate revolves around verifying its chemical structure and its ability to subsequently form a functional PROTAC. This involves a multi-faceted approach encompassing analytical chemistry and biophysical assays. The primary goals are to confirm the correct synthesis of the conjugate, quantify its purity, and ensure it retains the necessary binding characteristics for its E3 ligase ligand component.
I. Analytical Quality Control
Analytical methods focus on the chemical characterization of the this compound. These techniques provide quantitative data on the identity, purity, and stability of the compound.
Table 1: Summary of Analytical QC Data for this compound
| Parameter | Method | Specification |
| Identity | ||
| Molecular Weight | LC-MS | 342.39 g/mol (Observed mass should be within ± 0.5 Da of the theoretical mass) |
| Chemical Structure | ¹H NMR, ¹³C NMR | Spectrum should be consistent with the proposed structure of this compound. |
| Purity | ||
| Chemical Purity | HPLC/UPLC (UV) | ≥ 95% |
| Residual Solvents | GC-MS | As per ICH guidelines |
| Stability | ||
| Short-term (solution) | HPLC/UPLC | Monitor for degradation peaks over a defined period (e.g., 24-48 hours) at relevant temperatures. |
| Long-term (solid) | HPLC/UPLC | Assess purity at defined time points under specified storage conditions (e.g., -20°C, 4°C). |
Experimental Protocols: Analytical Methods
High-Performance Liquid Chromatography (HPLC/UPLC) for Purity Assessment
Purpose: To determine the chemical purity of the this compound and to detect any impurities or degradation products.
Methodology:
-
Instrumentation: A standard HPLC or UPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable timeframe (e.g., 10 minutes).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Detection Wavelength: A wavelength appropriate for the chromophores in the molecule (e.g., 254 nm).
-
Sample Preparation: Dissolve the conjugate in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
-
Analysis: Inject a small volume (e.g., 1-5 µL) and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
Purpose: To confirm the molecular weight of the this compound.
Methodology:
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
LC Conditions: Use the same or similar conditions as the HPLC/UPLC purity method.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: Scan a range that includes the expected molecular weight (e.g., 100-1000 m/z).
-
-
Analysis: The observed mass of the main peak should correspond to the theoretical mass of the conjugate (C₁₈H₂₂N₄O₃, MW: 342.39).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
Purpose: To confirm the chemical structure of the this compound.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a sufficient amount of the conjugate (e.g., 5-10 mg) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Experiments: Acquire ¹H NMR and ¹³C NMR spectra.
-
Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the expected structure of the molecule.
II. Functional Quality Control
Functional assays are crucial to ensure that the E3 ligase ligand component of the conjugate retains its ability to bind to its target E3 ligase. These assays are typically performed after the analytical characterization is complete.
Table 2: Summary of Functional QC Data for this compound
| Parameter | Method | Specification |
| Binding Affinity | ||
| E3 Ligase Binding (KD) | SPR, ITC, or Fluorescence Polarization | The measured dissociation constant (KD) should be within an acceptable range, demonstrating retained binding to the target E3 ligase. |
| Ternary Complex Formation | ||
| (Post-conjugation to POI ligand) | TR-FRET, AlphaLISA | The resulting PROTAC should demonstrate the ability to form a ternary complex with the target protein and the E3 ligase.[3][4] |
Experimental Protocols: Functional Methods
Surface Plasmon Resonance (SPR) for Binding Affinity
Purpose: To quantitatively measure the binding affinity (KD) of the this compound to its target E3 ligase.
Methodology:
-
Instrumentation: An SPR instrument (e.g., Biacore).
-
Immobilization: Covalently immobilize the purified E3 ligase onto a sensor chip surface.
-
Analyte: Prepare a series of dilutions of the this compound in a suitable running buffer.
-
Binding Measurement: Inject the different concentrations of the conjugate over the immobilized E3 ligase surface and monitor the binding response.
-
Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate (kₐ), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Purpose: To determine the binding affinity (KD) and thermodynamic parameters (ΔH, ΔS) of the interaction between the conjugate and the E3 ligase.
Methodology:
-
Instrumentation: An ITC instrument.
-
Sample Preparation:
-
Cell: Fill the sample cell with a solution of the purified E3 ligase.
-
Syringe: Fill the injection syringe with a concentrated solution of the this compound.
-
-
Titration: Perform a series of injections of the conjugate into the E3 ligase solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat signals and fit the data to a binding model to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).
Fluorescence Polarization (FP) Competition Assay
Purpose: To determine the binding affinity of the conjugate to the E3 ligase through a competitive binding assay.
Methodology:
-
Reagents:
-
Purified E3 ligase.
-
A fluorescently labeled ligand (probe) with known affinity for the E3 ligase.
-
This compound.
-
-
Assay Principle: The binding of the fluorescent probe to the E3 ligase results in a high fluorescence polarization signal. The unlabeled conjugate will compete with the probe for binding, causing a decrease in the polarization signal.
-
Procedure:
-
Incubate the E3 ligase with the fluorescent probe at a fixed concentration.
-
Add increasing concentrations of the this compound.
-
Measure the fluorescence polarization at each concentration.
-
-
Data Analysis: Plot the polarization signal against the conjugate concentration and fit the data to a competitive binding equation to calculate the IC₅₀, which can then be converted to a Ki value.
Visualizations
Logical Workflow for QC of E3 Ligase Ligand-linker Conjugate
References
Application Notes and Protocols for E3 Ligase Ligand-linker Conjugate 157 in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 Ligase Ligand-linker Conjugate 157 is a critical chemical tool for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of small molecules designed to induce targeted protein degradation. This conjugate is comprised of a ligand for the Murine Double Minute 2 (MDM2) E3 ubiquitin ligase and a flexible linker, providing a foundational component for the construction of potent and selective protein degraders. Specifically, it is utilized in the synthesis of KT-253, a highly potent and selective degrader of MDM2 that stabilizes the tumor suppressor protein p53.[1][2]
PROTACs synthesized using this conjugate function by recruiting the MDM2 E3 ligase to a specific protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. This event-driven pharmacology offers a significant advantage over traditional occupancy-based inhibitors, as it can lead to a more profound and sustained pharmacological effect at lower concentrations.
These application notes provide a comprehensive overview of the incorporation of this compound into a drug discovery workflow, including its mechanism of action, quantitative data for the resulting PROTAC KT-253, and detailed experimental protocols for its characterization.
Mechanism of Action: The MDM2-p53 Axis
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. MDM2 is an E3 ubiquitin ligase that acts as a primary negative regulator of p53 by targeting it for proteasomal degradation.[3] This creates a negative feedback loop where p53 transcriptionally activates MDM2, which in turn leads to the degradation of p53, maintaining tight control over its levels in normal cells.[4][3]
In many cancers, this regulatory axis is disrupted, often through the overexpression of MDM2, leading to the inactivation of p53 and uncontrolled cell proliferation. Small molecule inhibitors of the MDM2-p53 interaction have been developed, but their efficacy can be limited by a feedback mechanism that upregulates MDM2 levels.
PROTACs synthesized from this compound, such as KT-253, offer a superior approach by inducing the degradation of MDM2 itself. This not only disrupts the MDM2-p53 interaction but also prevents the compensatory upregulation of MDM2, leading to a robust and sustained stabilization of p53 and subsequent tumor cell apoptosis.[1][2]
Signaling Pathway Diagram
Caption: The MDM2-p53 signaling pathway and PROTAC intervention.
Quantitative Data Summary
The following tables summarize the key quantitative data for the MDM2-degrading PROTAC, KT-253, which is synthesized using this compound.
| Parameter | Value | Cell Line | Reference |
| DC₅₀ (MDM2 Degradation) | 0.4 nM | RS4;11 | [1] |
| IC₅₀ (Cell Proliferation) | 0.3 nM | RS4;11 | [1] |
| In Vivo Efficacy (KT-253) | Model | Dosing | Outcome | Reference |
| Tumor Growth Inhibition | RS4;11 Xenograft | 1 mg/kg, single dose | Sustained tumor regression | [1] |
| Tumor Growth Inhibition | Multiple PDX solid tumor models | 3-10 mg/kg, IV, Q3W | Complete responses | [1] |
Experimental Protocols
Synthesis of a PROTAC using this compound
This is a generalized protocol for the final coupling step in PROTAC synthesis. The specific chemistry will depend on the reactive group on the warhead targeting the protein of interest. This example assumes a standard amide bond formation.
Materials:
-
This compound
-
Warhead with a carboxylic acid functional group
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Dissolve the warhead (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with water.
-
Purify the crude product by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC.
-
Confirm the structure and purity of the final compound by LC-MS and NMR spectroscopy.
In Vitro MDM2 Degradation Assay (Western Blot)
This protocol describes how to assess the ability of a PROTAC synthesized from Conjugate 157 to induce the degradation of MDM2 in a cellular context.
Materials:
-
Cancer cell line expressing wild-type p53 (e.g., RS4;11, MV4;11)
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-MDM2, anti-p53, anti-p21, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imager
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the PROTAC. Treat the cells with varying concentrations (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Data Analysis: Image the blot using a chemiluminescence imager. Quantify the band intensities and normalize the MDM2, p53, and p21 levels to the loading control.
Ternary Complex Formation Assay (In Vitro Pull-down)
This assay helps to confirm that the PROTAC can induce the formation of a ternary complex between the E3 ligase (MDM2) and the protein of interest. This example assumes the protein of interest has a tag for pull-down (e.g., His-tag).
Materials:
-
Recombinant purified His-tagged Protein of Interest (POI)
-
Recombinant purified MDM2
-
PROTAC
-
Ni-NTA agarose (B213101) beads
-
Wash buffer (e.g., PBS with 0.05% Tween-20 and 10 mM imidazole)
-
Elution buffer (e.g., PBS with 250 mM imidazole)
-
SDS-PAGE analysis reagents
Procedure:
-
Incubation: In a microcentrifuge tube, combine the His-tagged POI, MDM2, and the PROTAC at various concentrations. Include controls with no PROTAC and with each protein and the PROTAC individually. Incubate for 1-2 hours at 4°C with gentle rotation.
-
Bead Binding: Add pre-equilibrated Ni-NTA agarose beads to each tube and incubate for another 1-2 hours at 4°C to capture the His-tagged POI and any interacting proteins.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with wash buffer to remove non-specific binders.
-
Elution: Elute the proteins from the beads using elution buffer.
-
Analysis: Analyze the eluates by SDS-PAGE and Coomassie staining or Western blotting for MDM2 to visualize the formation of the POI-PROTAC-MDM2 ternary complex.
Visualizations
Experimental Workflow: PROTAC Characterization
Caption: A typical workflow for the synthesis and characterization of a PROTAC.
Logical Relationship: PROTAC-Induced Degradation
Caption: The sequential steps of PROTAC-mediated protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. KT-253, a Novel MDM2 Degrader and p53 Stabilizer, Has Superior Potency and Efficacy than MDM2 Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MDM2: RING Finger Protein and Regulator of p53 - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of PROTACs with E3 Ligase Ligand-linker Conjugate 157
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the synthesis of PROTACs utilizing E3 Ligase Ligand-linker Conjugate 157.
Frequently Asked Questions (FAQs)
Q1: What is this compound and for which PROTAC is it used?
A1: this compound is a pre-formed building block used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of an E3 ligase ligand connected to a chemical linker. Specifically, it is utilized in the synthesis of the PROTAC degrader KT-253.[1] KT-253 is a potent and selective heterobifunctional degrader of Murine double minute 2 (MDM2), an E3 ligase that inhibits the tumor suppressor protein p53.[1][2][3][4]
Q2: What is the mechanism of action for PROTACs synthesized with this conjugate?
A2: PROTACs created with this conjugate, such as KT-253, function by simultaneously binding to the target protein (MDM2) and an E3 ubiquitin ligase (in the case of KT-253, Cereblon or CRBN). This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated target protein is then recognized and degraded by the proteasome. By degrading MDM2, KT-253 stabilizes the p53 tumor suppressor protein.[1][3][4]
Q3: What are the main advantages of using a pre-formed E3 ligase ligand-linker conjugate?
A3: Utilizing a pre-formed conjugate like this compound simplifies the overall synthesis of the final PROTAC molecule. It reduces the number of synthetic steps and can lead to higher overall yields and easier purification compared to a stepwise approach where the linker is sequentially attached to the E3 ligase ligand and then to the target protein ligand.
Q4: What type of chemical reaction is typically used to conjugate this E3 ligase ligand-linker with a target protein ligand?
A4: The final step in synthesizing the PROTAC typically involves an amide bond formation between the terminal functional group of the linker on the this compound and a corresponding functional group on the target protein ligand. Amide coupling reactions are widely used in the synthesis of PROTACs.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of PROTACs using this compound.
Problem 1: Low or No Product Formation in the Final Coupling Step
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inefficient Amide Coupling Reagents | - Ensure the freshness and quality of your coupling reagents (e.g., HATU, HBTU, EDC/HOBt). - Consider screening different classes of coupling reagents, such as phosphonium (B103445) or aminium-based reagents, as they can sometimes be more effective than carbodiimides.[5] |
| Presence of Salt Form in Amine Reactant | - If your target protein ligand is an amine salt (e.g., TFA or HCl salt), it can interfere with the coupling reaction. - Add an appropriate base (e.g., DIPEA, NMM) to neutralize the salt. You may need to use excess base. - Consider converting the salt form to the free amine before the coupling reaction. |
| Steric Hindrance | - The reactive sites on either the E3 ligase conjugate or the target protein ligand may be sterically hindered. - Try elevating the reaction temperature or extending the reaction time. - A different coupling reagent might be more effective in this scenario. |
| Solubility Issues | - Ensure that both the E3 ligase conjugate and the target protein ligand are fully dissolved in the reaction solvent. - A mixture of solvents (e.g., DCM/DMF) might be necessary to achieve complete dissolution. |
| Decomposition of Starting Material | - this compound may be susceptible to degradation if not stored properly. - Store the conjugate at the recommended temperature and under an inert atmosphere if specified. |
Problem 2: Difficult Purification of the Final PROTAC
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Close Polarity of Product and Starting Materials | - Optimize the gradient for your reverse-phase HPLC purification. A shallower gradient around the elution time of your product can improve separation. - Consider using a different stationary phase (e.g., C8 instead of C18) or a different mobile phase modifier (e.g., formic acid instead of TFA). |
| Presence of Unreacted Coupling Reagents and Byproducts | - A simple aqueous work-up before purification can help remove many of the water-soluble byproducts from the coupling reagents. - For carbodiimide-based couplings, byproducts like DCU can often be removed by filtration. |
| Product Instability on Silica (B1680970) Gel | - PROTACs can sometimes be unstable on normal-phase silica gel. - Prioritize reverse-phase HPLC for purification. If normal-phase chromatography is necessary, consider using deactivated silica or a different solvent system. |
| Broad or Tailing Peaks in HPLC | - This could be due to interactions with residual silanols on the column. Adding a small amount of a competitive base like triethylamine (B128534) to the mobile phase can sometimes help. - Ensure your sample is fully dissolved in the injection solvent and that the injection volume is not too large.[6][7][8][9][10] |
Experimental Protocols
General Protocol for Amide Coupling to Synthesize a PROTAC:
This is a general guideline. The specific conditions for synthesizing KT-253 using this compound would be detailed in patent WO2021188948.
-
Reactant Preparation:
-
Dissolve the target protein ligand (containing a carboxylic acid) in a suitable aprotic solvent (e.g., DMF or DCM).
-
Add the coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Coupling Reaction:
-
To the activated target protein ligand solution, add a solution of this compound (containing a primary or secondary amine, 1.0 equivalent) in the same solvent.
-
Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase preparative HPLC to obtain the final PROTAC.
-
Visualizations
MDM2-p53 Signaling Pathway
Caption: The MDM2-p53 signaling pathway and the mechanism of action of an MDM2-degrading PROTAC like KT-253.
PROTAC Synthesis Workflow
Caption: A general workflow for the synthesis of a PROTAC using a pre-formed E3 ligase ligand-linker conjugate.
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting low yield in PROTAC synthesis.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. KT-253, a Novel MDM2 Degrader and p53 Stabilizer, Has Superior Potency and Efficacy than MDM2 Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. MDM2 degrader KT-253 shows promise for treating p53 wild-type cancers | BioWorld [bioworld.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. HPLC Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
optimizing linker length for PROTACs using a Conjugate 157 backbone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs). The principles and protocols described here are broadly applicable and can be adapted for specific PROTACs, including those with a designated backbone like "Conjugate 157."
Frequently Asked Questions (FAQs)
Q1: Why is the linker length a critical parameter in PROTAC design?
The linker's primary role is to connect the ligand that binds to the target Protein of Interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][2][3] Its length is crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.[1][4][]
-
If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][4]
-
If the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to unproductive binding modes.[1][4][]
Therefore, optimizing the linker length is a critical step in developing a potent PROTAC.[1][4][7]
Q2: What are the most common types of linkers used in PROTACs?
The most frequently used linkers are polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[2][4][][9][10] These are popular due to their flexibility, which can accommodate the formation of a productive ternary complex.[4][9] Other linker types include more rigid structures like piperazine (B1678402) or triazole rings, which can help to modulate conformational flexibility and improve physicochemical properties.[4]
Q3: How does linker composition, beyond length, impact PROTAC performance?
Linker composition significantly influences a PROTAC's solubility, cell permeability, and metabolic stability.[4][7][11][12]
-
Hydrophilic linkers , such as PEG, can improve the solubility of the PROTAC.[4][9]
-
Rigid linkers can enhance conformational stability.[4]
-
The chemical nature of the linker can also affect the stability of the ternary complex and, consequently, degradation efficiency.[4]
Q4: What is the "hook effect" in the context of PROTACs?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1][4] This occurs because at excessive concentrations, the PROTAC molecules can form non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase), which prevents the formation of the productive ternary complex required for degradation.[1][4] Mitigating the hook effect often involves careful dose-response studies and optimizing the PROTAC to enhance the cooperativity of ternary complex formation.[4]
Troubleshooting Guide
This guide addresses common problems encountered during PROTAC linker optimization experiments.
Problem 1: My PROTAC shows good binary binding to the target and E3 ligase, but no significant protein degradation is observed.
This is a frequent challenge in PROTAC development. Several factors could be at play:
| Potential Cause | Recommended Solution |
| Suboptimal Linker Length | Synthesize a library of PROTACs with varying linker lengths. Even small changes can have a significant impact on degradation efficacy.[4] |
| Poor Ternary Complex Formation/Cooperativity | Directly evaluate ternary complex formation using biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET assays.[4][13][14] A lack of positive cooperativity can lead to inefficient degradation.[4] |
| Poor Cell Permeability | Assess the cellular permeability of your PROTAC using assays like PAMPA or Caco-2.[15][16][17] The linker's physicochemical properties can significantly influence this.[9] |
| Cellular Efflux | The PROTAC may be actively transported out of cells by efflux pumps.[4] This can be investigated using specific inhibitors in your cellular assays. |
| Incorrect Linker Attachment Points | The points where the linker connects to the two ligands (exit vectors) are crucial.[7][9][18] The linker should be attached at a position that doesn't disrupt the binding of the ligands to their respective proteins.[9] |
Problem 2: I am observing a significant "hook effect" with my PROTAC.
The hook effect can limit the therapeutic window of a PROTAC. Here are some strategies to address it:
| Strategy | Description |
| Enhance Ternary Complex Cooperativity | A highly cooperative PROTAC will favor the formation of the ternary complex even at higher concentrations. This can be achieved by optimizing the linker to promote favorable protein-protein interactions.[4] |
| Modify Linker Flexibility | A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the formation of non-productive binary complexes.[19] |
| Careful Dose-Response Studies | Perform detailed dose-response experiments to identify the optimal concentration range for your PROTAC that maximizes degradation before the onset of the hook effect.[4] |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data to illustrate the impact of linker length on PROTAC efficacy.
Table 1: Effect of Linker Length on Target Protein Degradation
| PROTAC Variant (Conjugate 157 Backbone) | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| C157-L1 | PEG | 8 | >1000 | <10 |
| C157-L2 | PEG | 12 | 150 | 65 |
| C157-L3 | PEG | 16 | 25 | 92 |
| C157-L4 | PEG | 20 | 80 | 78 |
| C157-L5 | Alkyl | 16 | 45 | 85 |
DC₅₀: Concentration for 50% degradation. Dₘₐₓ: Maximum degradation.
Table 2: Biophysical Characterization of Ternary Complex Formation
| PROTAC Variant | Binary Binding K_D (Target, nM) | Binary Binding K_D (E3 Ligase, nM) | Ternary Complex Cooperativity (α) |
| C157-L1 | 50 | 120 | 0.8 |
| C157-L2 | 55 | 110 | 2.5 |
| C157-L3 | 48 | 125 | 15.2 |
| C157-L4 | 52 | 130 | 4.1 |
| C157-L5 | 60 | 115 | 10.5 |
α > 1 indicates positive cooperativity, favoring ternary complex formation.
Experimental Protocols
Protocol 1: Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.[18]
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[18]
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[18]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[18][20]
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody against the target protein and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.[20]
-
Detection and Analysis: Visualize the protein bands using an ECL detection reagent. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.[21] Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ value.[20]
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR can be used to measure the kinetics of binary and ternary complex interactions.[13]
-
Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.[18]
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.[18]
-
Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.[18] This will provide data on the formation and stability of the ternary complex.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.[15][17]
-
Preparation: A filter plate is coated with a lipid-infused artificial membrane, separating a donor and an acceptor well.
-
Assay: The PROTAC is added to the donor well. The plate is incubated to allow the compound to diffuse across the artificial membrane into the acceptor well.
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured (e.g., by LC-MS/MS). The apparent permeability coefficient (Papp) is then calculated.
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.[18]
Caption: A logical workflow for troubleshooting PROTAC linker optimization.
Caption: PROTAC-mediated degradation of a key signaling protein.
References
- 1. benchchem.com [benchchem.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. chempep.com [chempep.com]
- 10. Linker Design and Optimization protocol v1 [protocols.io]
- 11. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ternary Complex Formation [worldwide.promega.com]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Permeability Assay - Profacgen [profacgen.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
improving the yield of KT-253 from E3 Ligase Ligand-linker Conjugate 157
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers synthesizing the MDM2 degrader KT-253 from E3 Ligase Ligand-linker Conjugate 157 and the corresponding MDM2 ligand.
Frequently Asked Questions (FAQs)
Q1: What is the chemical reaction for synthesizing KT-253 from this compound?
The synthesis of KT-253 (also known as Seldegamadlin) involves the coupling of an MDM2 ligand with this compound.[1][2] This reaction is typically an amide bond formation, a common and robust method used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3]
Q2: What are the key starting materials for the final step in KT-253 synthesis?
The key starting materials are:
-
MDM2 Ligand: A specific MDM2 inhibitor containing a reactive functional group (e.g., a carboxylic acid) suitable for amide coupling.
-
This compound: This molecule comprises the cereblon (CRBN) E3 ligase ligand connected to a linker with a reactive amine group.[1][2]
Q3: What are the common challenges in the synthesis of PROTACs like KT-253?
Challenges in PROTAC synthesis often relate to the amide coupling step and purification of the final product. These can include low reaction yields, the formation of side products, and difficulties in separating the desired product from starting materials and byproducts due to the complex nature and high molecular weight of PROTACs.
Troubleshooting Guide: Improving the Yield of KT-253
This guide addresses common issues encountered during the synthesis of KT-253, focusing on the final amide coupling step.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inefficient activation of the carboxylic acid on the MDM2 ligand. | - Use a more efficient coupling reagent (see Table 1).- Ensure anhydrous reaction conditions as moisture can quench the activated species.- Optimize the activation time before adding the amine (this compound). |
| Poor nucleophilicity of the amine on the linker. | - Use a stronger, non-nucleophilic base to ensure the amine is deprotonated (see Table 2).- Increase the reaction temperature, but monitor for potential side reactions. | |
| Steric hindrance of the coupling partners. | - Select a less bulky coupling reagent.- Prolong the reaction time. | |
| Multiple Side Products Observed | Side reactions of the coupling reagent. | - Choose a coupling reagent known for fewer side reactions, such as HATU or COMU.- Additives like HOBt or Oxyma can suppress side reactions. |
| Racemization of chiral centers. | - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).- Use coupling reagents and additives known to minimize racemization. | |
| Reaction with other functional groups on the molecules. | - Ensure that other reactive functional groups on the MDM2 ligand or the linker-conjugate are appropriately protected. | |
| Difficulty in Product Purification | Similar polarity of product and starting materials. | - Optimize the chromatographic conditions (e.g., try different solvent systems or stationary phases for column chromatography).- Consider preparative HPLC for challenging separations. |
| Presence of coupling reagent byproducts. | - Perform an aqueous workup to remove water-soluble byproducts before chromatography.- Choose a coupling reagent that generates easily removable byproducts. |
Key Reagent and Condition Tables
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Acronym | Key Features |
| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | PyBOP | Effective for sterically hindered couplings. |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | High efficiency and low racemization. |
| (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) | EDC | Water-soluble byproducts, easy to remove. Often used with HOBt or Oxyma. |
| (1-Cyano-2-ethoxy-2-oxoethylidenoaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | High solubility and efficiency. |
Table 2: Common Non-Nucleophilic Bases
| Base | Acronym | pKa of Conjugate Acid | Notes |
| N,N-Diisopropylethylamine | DIPEA or Hünig's base | ~10.7 | Sterically hindered, commonly used. |
| Triethylamine | TEA | ~10.8 | Can sometimes act as a nucleophile. |
| 2,6-Lutidine | ~6.7 | Less basic, useful for sensitive substrates. |
Experimental Protocols
Note: The following is a generalized protocol for the amide coupling reaction to synthesize KT-253. Optimization of specific parameters may be required.
Protocol: Amide Coupling for KT-253 Synthesis
-
Preparation of Reactants:
-
Dissolve the MDM2 ligand (containing a carboxylic acid, 1 equivalent) in an anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve the this compound (containing an amine, 1-1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) in the same anhydrous solvent.
-
-
Activation of the Carboxylic Acid:
-
To the solution of the MDM2 ligand, add the chosen coupling reagent (e.g., HATU, 1.1-1.3 equivalents) and any additives (e.g., HOBt, 1.1-1.3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
-
Coupling Reaction:
-
Slowly add the solution of this compound and base to the activated MDM2 ligand solution.
-
Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or TLC). The reaction may take from a few hours to overnight.
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO3), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative HPLC to obtain the final KT-253 product.
-
Visualizations
Caption: Synthetic pathway for KT-253 formation.
Caption: General experimental workflow for KT-253 synthesis.
Caption: Troubleshooting decision tree for low KT-253 yield.
References
Technical Support Center: Troubleshooting Off-Target Effects with Conjugate 157
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating off-target effects of the PROTAC molecule, Conjugate 157.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of Conjugate 157?
A1: Off-target effects with PROTACs like Conjugate 157 can manifest in several ways:
-
Unintended Degradation of Non-Target Proteins: This is a primary concern and occurs if Conjugate 157 facilitates the ubiquitination and subsequent degradation of proteins other than the intended target. This can happen if the warhead or the E3 ligase binder component of the PROTAC has an affinity for other proteins.[1][2] Pomalidomide-based PROTACs, for instance, have been shown to sometimes degrade zinc-finger (ZF) proteins.[1][3]
-
Pharmacological Effects of the PROTAC Molecule Itself: The warhead (target-binding ligand) or the E3 ligase recruiter component of Conjugate 157 could have independent biological activities.[2]
-
Perturbation of the Ubiquitin-Proteasome System (UPS): High concentrations or prolonged exposure to PROTACs could potentially saturate or alter the normal functioning of the UPS.[2]
-
"Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are unproductive for degradation and may lead to off-target pharmacology.[1][4]
-
Perturbation of Signaling Pathways: Degradation of the target protein can lead to downstream effects on interconnected signaling pathways. Additionally, off-target protein degradation can activate or inhibit other pathways.[1]
Q2: What is the recommended experimental approach to identify the off-target effects of Conjugate 157?
A2: A multi-pronged approach is recommended for the comprehensive evaluation of off-target effects, with global proteomics being a cornerstone for unbiased identification.[5][6][7] The general workflow involves:
-
Global Proteomics: Utilize mass spectrometry (MS)-based proteomics to compare protein abundance in cells treated with Conjugate 157 versus control-treated cells.[1][8] This can reveal the degradation of unintended proteins and downstream pathway alterations.[2]
-
Transcriptomics (RNA-seq): Perform RNA-sequencing to determine if changes in protein levels are due to protein degradation or transcriptional regulation.[1][2]
-
Cell-Based Assays: Validate potential off-targets identified through proteomics using orthogonal methods like Western blotting or targeted protein quantification.[1]
-
Target Engagement Assays: Confirm that Conjugate 157 engages with the identified off-target protein using techniques like the Cellular Thermal Shift Assay (CETSA).[1][5]
Q3: How can I distinguish between direct off-targets and downstream signaling effects in my proteomics data?
A3: Differentiating direct off-targets from indirect downstream effects is crucial. Consider the following strategies:
-
Time-Course Experiments: Direct off-targets are typically degraded rapidly, while downstream effects on protein expression often occur at later time points. Performing a time-course proteomics experiment (e.g., 2, 6, 12, 24 hours) can help distinguish between these events.
-
Concentration-Response Analysis: Direct off-targets should show a dose-dependent degradation that correlates with the concentration of Conjugate 157.
-
Bioinformatics Analysis: Utilize pathway analysis tools to determine if the identified off-target proteins are enriched in specific biological pathways.[2] This can help to understand the broader impact of Conjugate 157 on cellular signaling.
-
Use of Control Compounds: Compare the proteomics profile of Conjugate 157 with that of an inactive control PROTAC (e.g., an epimer that does not bind the E3 ligase) to filter out non-degradation-related effects.[1][2]
Q4: My PROTAC, Conjugate 157, is showing significant cytotoxicity. How can I determine if this is due to on-target or off-target effects?
A4: If you observe significant cytotoxicity in your cell-based assays that is not explained by the degradation of the intended target, consider the following troubleshooting steps:
-
Perform Dose-Response Analysis: Determine the concentration at which toxicity is observed and compare it to the concentration required for target degradation (DC50). A large window between efficacy and toxicity is desirable.[2]
-
Test Inactive Controls: Treat cells with an inactive control PROTAC or the E3 ligase ligand alone.[2] If the toxicity persists, it suggests an off-target effect independent of target degradation.
-
Conduct Proteomics Analysis: A global proteomics experiment can help identify unintended protein degradation that may be responsible for the toxicity.[2]
-
Rescue Experiments: If possible, express a degradation-resistant mutant of your target protein. If the cytotoxicity is still observed in the presence of the non-degradable target, it points towards an off-target effect.
Troubleshooting Guide
This guide provides solutions to common problems encountered when investigating the off-target effects of Conjugate 157.
| Problem | Possible Cause | Solution |
| Inconsistent Degradation Results | Cell passage number, confluency, or health can affect protein expression levels and the efficiency of the ubiquitin-proteasome system. | Standardize your cell culture conditions. Use cells within a defined passage number range and ensure consistent seeding densities.[9] |
| Instability of Conjugate 157 in the cell culture medium. | Assess the stability of your PROTAC in media over the time course of your experiment.[9] | |
| "Hook Effect" Observed | High concentrations of Conjugate 157 are leading to the formation of unproductive binary complexes. | Perform a full dose-response curve to identify the optimal concentration range for target degradation and avoid using concentrations that are too high.[4] |
| Discrepancy Between Proteomics and Western Blot Data | Differences in assay sensitivity. | Use quantitative proteomics data to guide antibody selection for Western blotting. |
| Antibody cross-reactivity in Western blotting. | Confirm antibody specificity with knockout/knockdown cell lines if available.[1] | |
| Cell Toxicity Observed | Off-target effects of Conjugate 157. | Lower the PROTAC concentration if possible. Perform dose-response analysis to separate efficacy from toxicity.[1][2] |
| High concentration of the PROTAC or solvent. | Ensure the solvent concentration is not toxic to the cells.[1] | |
| No Off-Target Degradation Detected | Insufficient concentration or treatment time. | Optimize the concentration and duration of Conjugate 157 treatment. |
| The off-target effect is not degradation-based (e.g., inhibition of a signaling pathway). | Employ other assays such as kinase profiling or phosphoproteomics to investigate non-degradative off-target effects. |
Experimental Protocols
Global Proteomics for Off-Target Identification
This protocol outlines a typical workflow for identifying off-target effects of Conjugate 157 using quantitative mass spectrometry.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable human cell line to ~70-80% confluency.
-
Treat cells with Conjugate 157 at a predetermined optimal concentration. Include a vehicle control (e.g., DMSO) and a negative control PROTAC.[1]
-
Incubate for a duration determined by your experimental goals (e.g., 6-24 hours).
-
-
Cell Lysis and Protein Digestion:
-
Lyse the cells and digest the proteins into peptides.[5]
-
-
Isobaric Labeling (TMT or iTRAQ):
-
Label the peptides from different treatment conditions with isobaric tags. This allows for multiplexing and accurate relative quantification of proteins across samples.[5]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[5]
-
-
Data Analysis:
-
Identify and quantify thousands of proteins.[5]
-
Proteins that show a significant and dose-dependent decrease in abundance in the Conjugate 157-treated samples compared to controls are considered potential off-targets.[5]
-
Apply a fold-change threshold and perform pathway analysis to interpret the biological significance of the changes.[2]
-
Western Blotting for Off-Target Validation
A straightforward and widely used technique to confirm the degradation of specific proteins identified from proteomics.
Methodology:
-
Cell Seeding and Treatment:
-
Plate cells in a 6-well plate and treat with a range of concentrations of Conjugate 157 and vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse cells and determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane and incubate with a primary antibody against the potential off-target protein.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to assess the engagement of Conjugate 157 with both its intended target and potential off-targets in a cellular context.[5]
Methodology:
-
Treatment and Heating:
-
Treat intact cells with Conjugate 157.
-
Heat the cells to a range of temperatures.[5]
-
-
Lysis and Protein Quantification:
-
Lyse the cells and separate the soluble fraction from the precipitated proteins.[5]
-
-
Analysis:
-
The binding of a ligand (the PROTAC) can stabilize a protein, leading to a higher melting temperature. This shift in thermal stability can be detected by techniques like Western blotting or mass spectrometry.[5]
-
Quantitative Data Summary
The following table provides a hypothetical example of quantitative proteomics data for identifying off-targets of Conjugate 157.
| Protein Gene Name | Log2 Fold Change (Conjugate 157 vs. Vehicle) | p-value | Potential Off-Target? |
| TGT1 (On-Target) | -2.5 | < 0.001 | No (Expected) |
| KIN1 | -1.8 | < 0.01 | Yes |
| ZNF2 | -1.5 | < 0.05 | Yes |
| CYC3 | 0.1 | > 0.05 | No |
| ACTB | 0.05 | > 0.05 | No |
Note: This table is for illustrative purposes only. A significant negative Log2 fold change with a low p-value indicates potential degradation. Further validation is required to confirm these hits as true off-targets.
Visualizations
Caption: Workflow for identifying and validating off-target effects of Conjugate 157.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chempro-innovations.com [chempro-innovations.com]
- 9. benchchem.com [benchchem.com]
enhancing the cell permeability of PROTACs derived from Conjugate 157
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to enhance the cell permeability of Proteolysis-Targeting Chimeras (PROTACs), with a focus on derivatives of Conjugate 157.
Troubleshooting Guides
Issue 1: Low Cellular Activity Despite High Biochemical Potency
Question: My PROTAC, derived from Conjugate 157, shows excellent binding affinity to the target protein and E3 ligase in biochemical assays, but it has poor activity in cell-based degradation assays. Could low cell permeability be the cause?
Answer: Yes, a significant drop in potency between biochemical and cellular assays is a strong indicator of poor cell permeability.[1] PROTACs are large molecules, often exceeding the parameters of Lipinski's "Rule of Five," which can hinder their ability to cross the cell membrane and reach their intracellular targets.[1][2][3] Even with high binding affinity, insufficient intracellular concentration will lead to ineffective protein degradation.[1]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting the lack of PROTAC activity.
Recommended Actions:
-
Quantify Permeability: Perform permeability assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick assessment of passive diffusion, or the Caco-2 cell monolayer assay to evaluate both passive and active transport mechanisms.[2][4][5]
-
Analyze Physicochemical Properties: Evaluate the molecular weight (MW), polar surface area (PSA), number of hydrogen bond donors (HBDs) and acceptors (HBAs), and lipophilicity (LogP) of your PROTAC.[1][2] These properties are critical for cell permeability.
-
Implement Structural Modifications: Based on the analysis, consider the following modifications:
-
Linker Optimization: Modify the linker connecting the warhead to the Conjugate 157-derived E3 ligase ligand. Strategies include altering the length, rigidity, and composition. For instance, replacing flexible PEG linkers with more rigid alkyl or phenyl rings can improve permeability.[2][6]
-
Reduce HBDs: Replacing amide bonds in the linker with esters can reduce the number of hydrogen bond donors and improve permeability.[2][7]
-
Introduce Intramolecular Hydrogen Bonds: Design modifications that encourage the formation of intramolecular hydrogen bonds can create a more compact, "chameleon-like" structure that shields polar groups, enhancing membrane permeability.[6][8]
-
-
Consider a Prodrug Strategy: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can improve cell entry.[2][6]
Issue 2: Inconsistent or Low Recovery in Caco-2 Permeability Assays
Question: I am using a Caco-2 assay to assess the permeability of my Conjugate 157-derived PROTAC, but I am observing low and variable recovery of the compound. What could be causing this?
Answer: Low recovery in Caco-2 assays is a common issue for PROTACs due to their high lipophilicity and tendency for non-specific binding to the assay plates or cell monolayer.[2][9] Poor aqueous solubility can also contribute to this problem.
Troubleshooting Steps:
-
Modify Assay Buffer: The addition of a low concentration of bovine serum albumin (BSA), typically 0.25% to 4%, to the assay buffer can help to reduce non-specific binding and improve the solubility of lipophilic PROTACs.[9] It is recommended to start with a low concentration, such as 0.25% BSA, as higher concentrations can sometimes mask the activity of efflux transporters.[9]
-
Optimize Incubation Time: While a standard 90 to 120-minute incubation is common, for some PROTACs, a shorter incubation time might be necessary to minimize metabolism by Caco-2 cells, while for others, a longer time may be needed to achieve detectable concentrations in the receiver compartment.[9]
-
Include Efflux Inhibitors: If active efflux is suspected (indicated by a high efflux ratio of B-A/A-B permeability), the assay can be performed in the presence of broad-spectrum efflux pump inhibitors, like verapamil (B1683045) or fumitremorgin C, to determine if your PROTAC is a substrate for transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[10]
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties influencing the cell permeability of PROTACs derived from Conjugate 157?
A1: Several key physicochemical properties are crucial for the cell permeability of PROTACs:
| Property | Impact on Permeability | Recommended Range/Consideration |
| Molecular Weight (MW) | Higher MW generally leads to lower passive diffusion.[1] | While PROTACs are inherently large, minimizing MW where possible is beneficial. |
| Polar Surface Area (PSA) | A large PSA can limit membrane permeability.[2][3] | Aim for a lower 3D PSA, which can be achieved through conformational folding.[2][8] |
| Hydrogen Bond Donors (HBDs) | A high number of HBDs reduces permeability.[1][11] | Keep the HBD count as low as possible; consider amide-to-ester substitutions.[7][11] |
| Lipophilicity (LogP) | An optimal range is necessary. Too low, and it won't enter the lipid bilayer; too high can lead to poor solubility or membrane retention.[1] | An ALogP below 5.0 is suggested to increase the likelihood of permeability.[12] |
| Conformational Flexibility | The ability to adopt a folded conformation in the non-polar environment of the cell membrane is crucial for shielding polar groups and enhancing permeability.[8][13] | Linker design should allow for conformational flexibility.[8] |
Q2: What is the "hook effect" and how does it relate to PROTAC cell permeability?
A2: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[3][14] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[14] While not directly a measure of permeability, a potent hook effect observed at low concentrations in cellular assays can sometimes be misinterpreted as poor overall efficacy, when in fact the issue is an excess of intracellular PROTAC. Therefore, it is crucial to perform a wide dose-response experiment to identify the optimal concentration for degradation.[14]
Q3: Are there alternatives to structural modification for improving the cellular uptake of my Conjugate 157-derived PROTAC?
A3: Yes, if extensive structural modifications are not feasible or successful, several delivery strategies can be employed:
-
Nanoparticle-based Delivery: Encapsulating the PROTAC in lipid or polymeric nanoparticles can enhance stability, solubility, and facilitate cellular uptake.[2][15]
-
Antibody-PROTAC Conjugates (Ab-PROTACs): For targeted delivery to specific cell types, the PROTAC can be conjugated to an antibody that recognizes a cell-surface antigen.[13][16] The antibody facilitates internalization, after which the PROTAC is released inside the cell.[16][17]
Key Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a rapid assessment of a compound's passive permeability.
Methodology:
-
Prepare Donor Plate: A 96-well donor plate with a microfilter disc is coated with a phospholipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Add PROTAC: The test PROTAC and control compounds are added to the wells of the donor plate, typically in a buffer solution at a relevant pH (e.g., pH 5.5 to mimic the gastrointestinal tract or pH 7.4 for systemic circulation).
-
Prepare Acceptor Plate: The 96-well acceptor plate is filled with a buffer solution (e.g., PBS at pH 7.4).
-
Assemble and Incubate: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-16 hours).
-
Quantify: The concentration of the PROTAC in both the donor and acceptor wells is quantified using LC-MS/MS.
-
Calculate Permeability: The effective permeability (Pe) is calculated based on the concentrations, volumes, membrane area, and incubation time.
Caco-2 Permeability Assay
This assay assesses both passive and active transport across a monolayer of human colorectal adenocarcinoma cells, which differentiate to form a polarized monolayer resembling the intestinal epithelium.[5][10]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® permeable supports and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer yellow.
-
Prepare for Assay: The cell monolayers are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Apical to Basolateral (A-B) Permeability: The test PROTAC is added to the apical (donor) side, and the transport to the basolateral (receiver) side is measured over time (e.g., 2 hours at 37°C).
-
Basolateral to Apical (B-A) Permeability: In a separate set of wells, the PROTAC is added to the basolateral (donor) side, and the transport to the apical (receiver) side is measured to determine the extent of active efflux.
-
Sample Analysis: Samples are collected from both donor and receiver compartments at the end of the incubation and the concentration of the PROTAC is quantified by LC-MS/MS.
-
Calculate Apparent Permeability (Papp): The Papp value is calculated for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the PROTAC is a substrate of efflux transporters.[10]
Signaling Pathways and Workflows
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Permeability Assay Selection Workflow
Caption: A workflow for selecting the appropriate permeability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 4. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. admescope.com [admescope.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. enamine.net [enamine.net]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Antibody-Proteolysis Targeting Chimera Conjugate Enables Selective Degradation of Receptor-Interacting Serine/Threonine-Protein Kinase 2 in HER2+ Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Addressing In Vitro Solubility Challenges of E3 Ligase Ligand-Linker Conjugate 157
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing in vitro solubility issues encountered with E3 Ligase Ligand-linker Conjugate 157.
Troubleshooting Guide
Low solubility of this compound can impede reliable in vitro assay results and hinder downstream development. This guide offers a systematic approach to troubleshoot and resolve these challenges.
Problem: Precipitate observed in aqueous buffer
| Potential Cause | Suggested Solution |
| High Compound Concentration | Determine the kinetic and thermodynamic solubility limits in your specific assay buffer. Start experiments at a concentration well below the measured solubility. |
| Buffer Composition | The pH, ionic strength, and presence of certain salts can influence solubility. Test a range of physiologically relevant buffers (e.g., PBS, Tris) at different pH values. |
| "Brick Dust" vs. "Grease Ball" | "Brick dust" molecules have high melting points, while "grease ball" molecules are highly lipophilic.[1] Understanding the nature of Conjugate 157 can guide formulation strategy. |
| Improper Dissolution Technique | Ensure the DMSO stock is fully dissolved before adding to the aqueous buffer. Sonication or gentle vortexing of the stock solution can help. When preparing aqueous solutions, add the DMSO stock to the buffer dropwise while vortexing to avoid localized high concentrations that can lead to precipitation. |
Problem: Inconsistent results in cell-based assays
| Potential Cause | Suggested Solution |
| Compound Precipitation in Media | The presence of proteins and other components in cell culture media can affect solubility. Visually inspect the media for any signs of precipitation after adding the conjugate. Consider using a lower concentration or a formulation strategy. |
| Poor Cell Permeability | While related to solubility, poor permeability can also lead to inconsistent results. The linker composition plays a crucial role in balancing solubility and cell permeability.[2] |
| Interaction with Serum Proteins | The compound may bind to serum proteins, reducing the free concentration available to cells. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of this compound?
The solubility of PROTACs and similar conjugates is a complex interplay of its three main components: the E3 ligase ligand, the linker, and the protein of interest (POI) ligand.[3] Key factors include:
-
Physicochemical Properties: High molecular weight, high lipophilicity (LogP), and a large number of aromatic rings common in these molecules contribute to low aqueous solubility.
-
Linker Composition: The linker is a critical determinant of a PROTAC's physicochemical properties.[4][5][6] Hydrophobic linkers can decrease solubility, while incorporating polar groups or using polyethylene (B3416737) glycol (PEG) chains can improve it.[2][4][7]
-
Solid-State Properties: The crystalline form of the compound can significantly impact its solubility. Amorphous forms are generally more soluble than stable crystalline forms.[8]
Q2: How can I chemically modify Conjugate 157 to improve its solubility?
Chemical modifications should focus on altering the physicochemical properties without compromising biological activity.
-
Linker Optimization: This is often the most straightforward approach.
-
Incorporate Polar Functional Groups: Introducing amides, ethers, or sulfoxides into the linker can increase polarity and improve solubility.[4]
-
Utilize PEG Linkers: Polyethylene glycol (PEG) linkers are hydrophilic and can significantly enhance the aqueous solubility of the conjugate.[2][7]
-
Introduce Ionizable Groups: Incorporating basic nitrogen heterocycles like piperazine (B1678402) or piperidine (B6355638) can create ionizable centers, which can dramatically improve solubility in acidic environments.[6][9] The placement of groups like triazoles within the linker can also impact solubility.[5]
-
-
E3 Ligase Ligand Modification: While more complex, minor modifications to the E3 ligase ligand that do not affect its binding affinity could improve solubility.
Q3: What formulation strategies can I use to enhance the in vitro solubility of Conjugate 157?
For existing batches of the conjugate, formulation strategies can be highly effective.
-
Co-solvents: Using a water-miscible organic solvent, such as DMSO, DMF, or ethanol, can increase solubility.[10][11] However, it is crucial to ensure the final concentration of the co-solvent is compatible with the experimental system.
-
pH Adjustment: For conjugates with ionizable groups, adjusting the pH of the buffer can significantly increase solubility.[11]
-
Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[11]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble compounds, enhancing their solubility.[8][12]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems can be employed.[1][8]
-
Amorphous Solid Dispersions (ASDs): Dispersing the conjugate in a polymer matrix in an amorphous state can lead to higher apparent solubility.[9][10]
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment
This protocol provides a general method for determining the kinetic solubility of a compound in an aqueous buffer.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Serially dilute the stock solution in DMSO to obtain a range of concentrations (e.g., 5 mM, 2.5 mM, etc.).
-
Addition to Buffer: Add 2 µL of each DMSO concentration to 98 µL of the desired aqueous buffer in a 96-well plate. This results in a 2% DMSO concentration.
-
Incubation: Shake the plate at room temperature for 2 hours.
-
Analysis: Centrifuge the plate to pellet any precipitate. Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method such as HPLC-UV or LC-MS.
-
Determination of Solubility: The highest concentration at which no precipitation is observed is considered the kinetic solubility.
Protocol 2: Preparation of a Co-solvent Formulation
This protocol describes the preparation of a simple co-solvent formulation for in vitro testing.
-
Solubilization in Co-solvent: Dissolve the required amount of Conjugate 157 in a water-miscible co-solvent (e.g., DMSO) to achieve a high concentration stock (e.g., 50 mM).
-
Preparation of Formulation Vehicle: Prepare the final formulation vehicle by mixing the co-solvent with other components. For example, a common vehicle is a mixture of DMSO, PEG400, and water.
-
Final Formulation: Add the concentrated stock solution of the conjugate to the formulation vehicle to achieve the desired final concentration.
-
Pre-warming: Before adding to the assay medium, gently warm the formulation to ensure complete dissolution.
-
Addition to Assay: Add the formulated conjugate to the experimental system, ensuring the final concentration of the co-solvents is tolerated by the cells or assay components.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the impact of different strategies on the solubility of an E3 ligase ligand-linker conjugate.
Table 1: Effect of Linker Modification on Aqueous Solubility
| Conjugate ID | Linker Type | Aqueous Solubility (µM) in PBS (pH 7.4) |
| 157-Alkyl | C6 Alkyl Chain | 0.5 |
| 157-PEG2 | Diethylene Glycol | 5.2 |
| 157-PEG4 | Tetraethylene Glycol | 15.8 |
| 157-Pip | Piperazine-containing | 25.1 |
Table 2: Improvement of Apparent Solubility with Formulation Strategies
| Formulation | Apparent Solubility (µM) of Conjugate 157 |
| PBS (pH 7.4) | 0.5 |
| 5% DMSO in PBS | 2.1 |
| 10% Cremophor EL in PBS | 18.5 |
| 20% (w/v) Hydroxypropyl-β-cyclodextrin in water | 35.2 |
Visualizations
Caption: A workflow for systematically addressing solubility issues.
Caption: The mechanism of PROTAC-induced protein degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. precisepeg.com [precisepeg.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Overcoming Common Pitfalls in PROTAC Synthesis with Cereblon Ligands
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing and evaluating Proteolysis Targeting Chimeras (PROTACs) that utilize Cereblon (CRBN) ligands.
Frequently Asked Questions (FAQs)
Q1: What are the most common Cereblon ligands used in PROTAC design, and what are their key differences?
A1: The most widely used Cereblon ligands are derivatives of immunomodulatory imide drugs (IMiDs), namely thalidomide (B1683933), lenalidomide, and pomalidomide.[1] While structurally similar, their binding affinities for CRBN and the resulting PROTACs' degradation efficiency can differ, impacting potency and selectivity.[1] Pomalidomide is a frequently used ligand in PROTAC development due to its established ability to recruit the CRBN E3 ligase complex.[2][3] Newer CRBN ligands are also being developed to overcome limitations of traditional IMiDs, such as off-target effects.[1]
Q2: Why is maintaining the chiral integrity of thalidomide-based ligands important during PROTAC synthesis?
A2: Thalidomide and its analogs possess a chiral center at the 3-position of the glutarimide (B196013) ring.[4] The two enantiomers can exhibit different biological activities and binding affinities for Cereblon.[4] For instance, the (S)-enantiomer of thalidomide is associated with its teratogenic effects, while the (R)-enantiomer has sedative properties.[4] Racemization, which can occur under basic conditions or elevated temperatures, can lead to a mixture of enantiomers, potentially impacting the PROTAC's efficacy, safety, and selectivity.[4]
Q3: What is the "hook effect" and how can it be mitigated in experiments with CRBN-based PROTACs?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[5][6] This occurs because excessive PROTAC molecules are more likely to form binary complexes (either with the target protein or with CRBN) rather than the productive ternary complex (Target Protein-PROTAC-CRBN) required for ubiquitination and degradation.[5][6] To mitigate this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[5][6]
Q4: What are common causes for poor solubility of CRBN-based PROTACs and how can this issue be addressed?
A4: PROTACs are often large molecules with high molecular weights and significant lipophilicity, which can lead to poor aqueous solubility.[7] This can result in precipitation in cell culture media or assay buffers, leading to inaccurate potency measurements and irreproducible results.[7] Strategies to address solubility issues include chemical modifications to the linker or ligands to introduce more polar functional groups and the use of formulation strategies such as co-solvents or encapsulation.
Q5: What are "neosubstrates," and how do they relate to the off-target effects of CRBN-based PROTACs?
A5: CRBN ligands like thalidomide and its analogs can act as "molecular glues," inducing the degradation of endogenous proteins known as neosubstrates, such as Ikaros (IKZF1) and Aiolos (IKZF3).[3][] This can lead to off-target effects and potential toxicities.[] The degradation of neosubstrates is attributed to the binding of the phthalimide (B116566) group of the CRBN ligand within the thalidomide binding site of CRBN.[] Careful design of the PROTAC, including modification of the CRBN ligand, can help to improve selectivity and minimize off-target degradation.[]
Troubleshooting Guides
Problem 1: Low or No Target Protein Degradation
| Possible Cause | Troubleshooting Steps |
| Inefficient Ternary Complex Formation | 1. Optimize PROTAC Concentration: Perform a detailed dose-response curve to rule out the "hook effect".[5] 2. Modify Linker: Synthesize analogs with different linker lengths and compositions to improve the stability and geometry of the ternary complex.[5][9] 3. Confirm Binary Binding: Use biophysical techniques like SPR or ITC to ensure the PROTAC binds to both the target protein and CRBN individually.[6] |
| Low Protein Expression | 1. Verify Expression Levels: Use Western Blotting to confirm the expression of both the target protein and CRBN in the cell line being used.[5] |
| Poor Cellular Uptake or Stability | 1. Assess Cell Permeability: Utilize assays like the cellular thermal shift assay (CETSA) to confirm target engagement in live cells.[5] 2. Evaluate Stability: Use LC-MS/MS to measure the stability of the PROTAC in cell culture medium and lysates.[5] |
| Inactive Proteasome | 1. Use a Positive Control: Co-treat cells with your PROTAC and a known proteasome inhibitor (e.g., MG132). Accumulation of the target protein would indicate that the degradation machinery is engaged.[6] |
Problem 2: Racemization of Chiral Cereblon Ligand
| Symptom | Troubleshooting Steps |
| Loss of enantiomeric excess (ee) after a coupling step. | 1. Reduce Reaction Temperature: If the reaction was heated, try running it at 0 °C or room temperature.[4] 2. Minimize Base: Reduce the amount of organic base (e.g., DIPEA) to the stoichiometric minimum.[4] 3. Decrease Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed.[4] |
| Final PROTAC is a racemic mixture despite starting with an enantiomerically pure ligand. | 1. Analyze Intermediates: Check the chiral purity at each synthetic step to identify where racemization occurs.[4] 2. Avoid Basic Conditions During Workup: Neutralize any remaining base with a mild acid before extraction.[4] 3. Use Neutral Chromatography Conditions: Employ neutral mobile phases for purification if possible.[4] |
Quantitative Data Summary
Table 1: Performance of Exemplary CRBN-Based PROTACs
| PROTAC | Target Protein | CRBN Ligand | DC50 | Dmax | Cell Line |
| dBET1 | BRD4 | Thalidomide | ~8 nM | >98% | MV4;11 |
| ARV-825 | BRD4 | Pomalidomide | <1 nM | >95% | RS4;11 |
| Compound 13d | BRD4 | Novel Benzamide | Not specified | >90% | Namalwa |
| NC-1 | BTK | Pomalidomide | 2.2 nM | 97% | Mino |
| B03 | CDK9 | Pomalidomide | 7.62 nM | Not specified | MV4-11 |
| PROTAC 2 | CDK9 | Pomalidomide | 158 ± 6 nM | Not specified | Not specified |
| THAL-SNS-032 | CDK9 | Thalidomide | <100 nM | Not specified | MCF7, T47D, BT474 |
Note: DC50 represents the concentration of a PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achieved. A lower DC50 value indicates higher potency.[1] Data is compiled from multiple sources for illustrative purposes.[10][11][12]
Key Experimental Protocols
Protocol 1: Synthesis of a Pomalidomide-Based PROTAC via Click Chemistry
This protocol outlines the synthesis of a PROTAC by conjugating an alkyne-modified target protein ligand with pomalidomide-C5-azide.[3]
Materials:
-
Alkyne-modified target protein ligand
-
Pomalidomide-C5-azide[2]
-
Copper(II) sulfate (B86663) pentahydrate
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a mixture of t-BuOH and water, or DMF)[3]
-
Nitrogen or Argon gas
Procedure:
-
In a reaction vial, dissolve the alkyne-modified target protein ligand (1.0 eq) and pomalidomide-C5-azide (1.05 eq) in the chosen solvent.[3]
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.[12]
-
Add a freshly prepared aqueous solution of copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq).[3]
-
Stir the reaction mixture at room temperature for 4-12 hours.[3]
-
Monitor the reaction progress by LC-MS.[3]
-
Upon completion, purify the PROTAC molecule by preparative HPLC.[3]
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.[3]
Protocol 2: Western Blot for Target Protein Degradation
This protocol details the procedure for assessing the degradation of a target protein in cultured cells following PROTAC treatment.[3][5]
Materials:
-
Cultured cells expressing the target protein and CRBN
-
PROTAC of interest
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Loading control primary antibody (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations and a vehicle control for a predetermined time (e.g., 2, 4, 8, 16, or 24 hours).[3][5]
-
Cell Lysis: Harvest cells and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.[5]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.[5]
-
Immunoblotting:
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[5]
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.[5]
Visualizations
Caption: Mechanism of action for a CRBN-based PROTAC.
Caption: Troubleshooting workflow for low or no target degradation.
Caption: Decision tree for PROTAC linker optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Accessing three-branched high-affinity cereblon ligands for molecular glue and protein degrader design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Coupling Reactions with E3 Ligase Ligand-Linker Conjugate 157
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling of E3 Ligase Ligand-linker Conjugate 157 with a target protein ligand.
Introduction to this compound
This compound is a key building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). Specifically, it is a precursor to the potent and selective MDM2 degrader, KT-253. This conjugate comprises a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase, attached to a linker with a reactive functional group designed for coupling to the ligand of a target protein. In the context of KT-253, this target ligand binds to the Mouse Double Minute 2 homolog (MDM2) protein. The successful coupling of Conjugate 157 to an MDM2 ligand results in the formation of the heterobifunctional PROTAC, KT-253, which can then induce the ubiquitination and subsequent proteasomal degradation of the MDM2 protein.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the chemical nature of the coupling reaction between this compound and a target protein ligand?
A1: The most common coupling reaction for synthesizing PROTACs like KT-253 from its constituent parts is an amide bond formation . Typically, the linker of Conjugate 157 will possess a terminal amine or carboxylic acid group, which reacts with a corresponding carboxylic acid or amine on the target protein ligand to form a stable amide linkage.
Q2: What are the recommended reagents and solvents for the coupling reaction?
A2: For a standard amide coupling, the following reagents and solvents are widely used:
-
Coupling Agents: Peptide coupling reagents are employed to activate the carboxylic acid partner. A highly effective and commonly used reagent is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: A non-nucleophilic organic base is required to neutralize the reaction mixture. DIPEA (N,N-Diisopropylethylamine) is a frequent choice.
-
Solvent: An anhydrous polar aprotic solvent that can dissolve all reactants is necessary. DMF (N,N-Dimethylformamide) is the most common solvent for these reactions.
Q3: How can I monitor the progress of the coupling reaction?
A3: Reaction progress can be monitored by analytical techniques such as:
-
Thin-Layer Chromatography (TLC): To visualize the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the presence of the desired product by its mass-to-charge ratio and to assess the purity of the reaction mixture.
Q4: What are the typical methods for purification and characterization of the final PROTAC?
A4: Once the reaction is complete, the crude product needs to be purified and its identity confirmed.
-
Purification:
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the most common method for purifying PROTACs to a high degree of purity.
-
Flash Column Chromatography: Can be used for initial purification, especially if the product has significantly different polarity from the starting materials and byproducts.
-
-
Characterization:
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the successful formation of the amide bond.
-
Experimental Protocol: Amide Coupling of this compound
This protocol provides a general methodology for the amide coupling of an amine-functionalized this compound with a carboxylic acid-functionalized target protein ligand.
Materials:
-
This compound (with a terminal amine)
-
Target protein ligand (with a terminal carboxylic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the target protein ligand (1.0 equivalent) in anhydrous DMF in an oven-dried round-bottom flask.
-
Activation: To the solution from step 1, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by preparative HPLC or flash column chromatography to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the final product by HRMS and NMR.
Table 1: Summary of Typical Reaction Parameters for Amide Coupling
| Parameter | Recommended Condition | Notes |
| Stoichiometry (Target Ligand:Conjugate 157:HATU:DIPEA) | 1.0 : 1.1 : 1.2 : 3.0 | A slight excess of the amine and coupling reagents can drive the reaction to completion. |
| Solvent | Anhydrous DMF | Ensure the solvent is dry to prevent hydrolysis of the activated ester. |
| Temperature | Room Temperature (20-25 °C) | Most amide couplings proceed efficiently at room temperature. |
| Reaction Time | 2-12 hours | Monitor by TLC or LC-MS to determine the optimal reaction time. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions with atmospheric moisture and oxygen. |
Troubleshooting Guide
Table 2: Common Problems and Solutions in Coupling Reactions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete activation of the carboxylic acid.2. Poor quality or wet reagents/solvent.3. Steric hindrance around the reactive sites. | 1. Increase the amount of coupling reagent (HATU) and base (DIPEA).2. Use freshly opened, high-purity, anhydrous reagents and solvent.3. Gently heat the reaction (e.g., to 40-50 °C) and extend the reaction time. |
| Multiple Side Products | 1. Epimerization of chiral centers.2. Side reactions of the coupling agent.3. Degradation of starting materials or product. | 1. Run the reaction at a lower temperature (e.g., 0 °C to room temperature).2. Choose an alternative coupling reagent that minimizes side reactions.3. Ensure the reaction is not running for an unnecessarily long time. |
| Difficult Purification | 1. Product has similar polarity to starting materials or byproducts.2. Product is unstable on silica (B1680970) gel. | 1. Use preparative reverse-phase HPLC for purification.2. If using flash chromatography, try different solvent systems or use a different stationary phase (e.g., alumina). |
| Final PROTAC is Biologically Inactive | 1. Incorrect chemical structure.2. Degradation of the compound.3. The "Hook Effect" at high concentrations. | 1. Re-verify the structure using HRMS and 2D NMR techniques.2. Store the compound under appropriate conditions (e.g., -20 °C, protected from light).3. Test the compound over a wide range of concentrations to identify the optimal dose for degradation. |
Visualizing the PROTAC Mechanism and Workflow
To better understand the process, the following diagrams illustrate the mechanism of action of the resulting PROTAC and the experimental workflow for its synthesis.
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: Experimental workflow for PROTAC synthesis.
References
analytical techniques for identifying impurities in Conjugate 157 reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the analytical techniques used to identify impurities in Conjugate 157 reactions. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered in Conjugate 157 reactions?
A1: Conjugate 157, like many bioconjugates such as antibody-drug conjugates (ADCs), can contain various product- and process-related impurities.[1] These impurities can impact the efficacy and safety of the final product and require close monitoring.[2] Key impurities include:
-
Aggregates and Fragments: High molecular weight aggregates and low molecular weight fragments of the conjugate.[3][4] Aggregation can affect the biological activity and immunogenicity of the therapeutic.
-
Unconjugated Antibody and Free Drug/Linker: Residual unconjugated monoclonal antibody (mAb) and excess, unreacted small molecule drug or linker components.[1][2]
-
Charge Variants: Variations in the overall charge of the conjugate due to modifications like deamidation, oxidation, or incomplete conjugation.[5][6]
-
Drug-to-Antibody Ratio (DAR) Variants: A heterogeneous mixture of conjugate species with different numbers of drug molecules attached to the antibody.[7][]
-
Process-Related Impurities: Contaminants from the manufacturing process, such as residual solvents, host cell proteins (HCPs), and endotoxins.[2][9]
Q2: Which analytical techniques are most suitable for identifying these impurities?
A2: A multi-faceted analytical approach using orthogonal methods is crucial for comprehensive impurity profiling of complex biomolecules like Conjugate 157.[1] Commonly employed techniques include:
-
Size Exclusion Chromatography (SEC): Primarily used for the separation and quantification of aggregates and fragments based on their size in solution.[3][4][10]
-
Hydrophobic Interaction Chromatography (HIC): A non-denaturing technique that separates molecules based on their hydrophobicity. It is particularly effective for determining the drug-to-antibody ratio (DAR) distribution, as the hydrophobicity of the conjugate increases with the number of conjugated drug molecules.[7][11][12]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique often coupled with mass spectrometry (MS) for detailed characterization, including peptide mapping to identify conjugation sites.[13][14]
-
Capillary Electrophoresis (CE): A high-resolution technique for analyzing charge heterogeneity and for the characterization of intact conjugate variants.[5][6][15]
-
Mass Spectrometry (MS): A powerful tool for determining the precise mass of the conjugate and its fragments, confirming the identity of impurities, and elucidating structures.[16][17][18] It is often coupled with liquid chromatography (LC-MS).
Q3: How can I determine the drug-to-antibody ratio (DAR) of my Conjugate 157 preparation?
A3: The drug-to-antibody ratio (DAR) is a critical quality attribute of antibody-drug conjugates and similar bioconjugates.[7][9] Hydrophobic Interaction Chromatography (HIC) is a reference technique for this purpose.[7] The principle is that the hydrophobicity of the conjugate increases with each attached drug molecule, allowing for the separation of species with different DAR values.[12] The relative peak areas of the separated species can be used to calculate the average DAR. Mass spectrometry, particularly under native conditions, can also be used to determine the DAR distribution.[16][19]
Troubleshooting Guides
HPLC-Based Methods (SEC, HIC, RP-HPLC)
| Problem | Potential Cause(s) | Troubleshooting Steps | References |
| Poor Peak Shape (Tailing or Fronting) | Column contamination or degradation; Inappropriate mobile phase; Sample overload. | 1. Column Cleaning: Flush the column with a strong solvent. 2. Mobile Phase: Ensure the mobile phase is correctly prepared and the pH is appropriate. 3. Sample Concentration: Reduce the amount of sample injected. | [20][21][22] |
| Retention Time Drift | Inconsistent mobile phase composition; Fluctuations in column temperature; Column aging. | 1. Mobile Phase: Prepare fresh mobile phase and ensure proper mixing. 2. Temperature Control: Use a column oven to maintain a stable temperature. 3. Column Equilibration: Ensure the column is fully equilibrated before each injection. | [20][21] |
| Ghost Peaks | Contaminants in the mobile phase or from previous injections; Injector carryover. | 1. Blank Injection: Run a blank gradient to identify the source of contamination. 2. Injector Cleaning: Clean the injector port and syringe. 3. Fresh Mobile Phase: Use freshly prepared, high-purity mobile phase. | [23] |
| Low Resolution | Inappropriate column chemistry or particle size; Non-optimal mobile phase conditions. | 1. Column Selection: Use a column with a suitable stationary phase and smaller particle size for higher efficiency. 2. Gradient Optimization: Adjust the gradient slope and duration to improve separation. 3. Flow Rate: Optimize the flow rate for better resolution. | [20][24] |
Mass Spectrometry (MS)
| Problem | Potential Cause(s) | Troubleshooting Steps | References |
| Low Signal Intensity | Poor ionization efficiency; Sample matrix suppression; Instrument contamination. | 1. Source Optimization: Optimize ionization source parameters (e.g., voltages, gas flows). 2. Sample Cleanup: Use solid-phase extraction (SPE) or other sample preparation techniques to remove interfering substances. 3. Instrument Cleaning: Clean the ion source and mass analyzer components. | [16][18] |
| Poor Mass Accuracy | Instrument not calibrated; Fluctuations in temperature or pressure. | 1. Calibration: Perform a recent and accurate mass calibration using a known standard. 2. Stable Environment: Ensure the instrument is in a temperature and humidity-controlled environment. | [16] |
| Fragmented or Unstable Spectra | In-source fragmentation; Unstable spray in electrospray ionization (ESI). | 1. Source Conditions: Reduce the energy in the ion source (e.g., lower cone voltage). 2. Solvent Composition: Optimize the mobile phase composition and flow rate to ensure a stable spray. | [16][19] |
Experimental Protocols
Protocol 1: Aggregate Analysis by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify high molecular weight aggregates in a Conjugate 157 sample.
Materials:
-
HPLC or UHPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0[3]
-
Sample: Conjugate 157 diluted in mobile phase to a concentration of 1 mg/mL
Procedure:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved (typically requires at least 10 column volumes).[20]
-
Set the UV detector to monitor absorbance at 280 nm.
-
Inject 20 µL of the Conjugate 157 sample.
-
Run the analysis isocratically for a sufficient time to allow for the elution of the monomer and any fragments (e.g., 30 minutes).
-
Identify peaks corresponding to aggregates (eluting earlier than the monomer) and the main monomer peak.
-
Integrate the peak areas and calculate the percentage of aggregate as (Area of Aggregate Peaks / Total Area of All Peaks) x 100.[4]
Protocol 2: DAR Profile by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the drug-to-antibody ratio (DAR) distribution of Conjugate 157.
Materials:
-
HPLC or UHPLC system with a UV detector
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0[12]
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol[7]
-
Sample: Conjugate 157 at 1 mg/mL
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Set the UV detector to 280 nm.
-
Inject 10 µL of the sample.
-
Apply a linear gradient from 0% to 100% Mobile Phase B over 30 minutes to elute the different DAR species.[7]
-
Species with higher DAR values will be more hydrophobic and elute later.
-
Calculate the average DAR by summing the product of the percentage of each peak area and its corresponding DAR value.[7]
Protocol 3: Peptide Mapping for Conjugation Site Identification
Objective: To identify the specific amino acid residues where the drug is conjugated.
Materials:
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap)
-
Reversed-phase C18 column suitable for peptides
-
Denaturing Buffer: 8 M Urea in 100 mM Tris-HCl, pH 7.8[13]
-
Reducing Agent: 10 mM Dithiothreitol (DTT)
-
Alkylating Agent: 55 mM Iodoacetamide (IAM)
-
Protease: Trypsin (sequencing grade)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Denature ~100 µg of Conjugate 157 in the denaturing buffer.
-
Reduce the disulfide bonds by adding DTT and incubating at 37°C for 1 hour.
-
Alkylate the free cysteines by adding IAM and incubating in the dark at room temperature for 1 hour.[13]
-
-
Digestion:
-
Buffer exchange the sample into a digestion-compatible buffer (e.g., 100 mM Tris-HCl, pH 7.8).
-
Add trypsin at a 1:25 (enzyme:substrate) ratio and incubate overnight at 37°C.[25]
-
-
LC-MS/MS Analysis:
-
Inject the digested peptide mixture onto the C18 column.
-
Separate the peptides using a gradient of Mobile Phase B (e.g., 5-40% over 60 minutes).
-
Acquire MS and MS/MS data.
-
-
Data Analysis:
Visualizations
Caption: Workflow for the analytical characterization of Conjugate 157.
Caption: A logical troubleshooting workflow for common HPLC issues.
References
- 1. Impurity Analysis of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. Size Exclusion Chromatography for Antibody Aggregation Analysis - Creative Biolabs [creative-biolabs.com]
- 5. Charge Heterogeneity Analysis of Antibody Drug Conjugates: Capillary Zone Electrophoresis - Sharing Science Solutions [ondemand.casss.org]
- 6. Validation of Capillary Zone Electrophoretic Method for Evaluating Monoclonal Antibodies and Antibody-Drug Conjugates [jstage.jst.go.jp]
- 7. agilent.com [agilent.com]
- 9. pharmiweb.com [pharmiweb.com]
- 10. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 14. agilent.com [agilent.com]
- 15. Characterization of Intact Antibody Drug Conjugate Variants Using Microfluidic Capillary Electrophoresis-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
- 17. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 21. HPLC Troubleshooting Guide [scioninstruments.com]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 23. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 24. tools.thermofisher.com [tools.thermofisher.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. Conjugation Site Analysis by MS/MS Protein Sequencing | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Strategies to Improve the Stability of PROTACs Synthesized with Conjugate 157
Welcome to the technical support center for researchers utilizing Conjugate 157 in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges encountered during the development and experimental use of these novel protein degraders.
Frequently Asked Questions (FAQs)
Q1: What is Conjugate 157 and what are its potential stability liabilities?
A1: Conjugate 157 is a novel, flexible polyethylene (B3416737) glycol (PEG)-based linker designed for PROTAC synthesis. While offering advantages in terms of solubility and conformational flexibility, its inherent structure can present stability challenges. The ether linkages within the PEG chain can be susceptible to oxidative metabolism, and the overall flexibility may lead to a higher likelihood of enzymatic degradation by proteases. This can result in a short in vivo half-life and reduced therapeutic efficacy of the final PROTAC molecule.
Q2: My PROTAC synthesized with Conjugate 157 shows good in vitro potency but poor in vivo efficacy. Could this be a stability issue?
A2: Yes, this is a classic indicator of poor metabolic stability.[1] High in vitro potency suggests that your PROTAC can effectively induce protein degradation in a controlled cellular environment. However, poor in vivo efficacy often points to rapid clearance and degradation of the PROTAC in a complex biological system. The first-pass metabolism in the liver and gut wall is a significant hurdle for many PROTACs.[1][2]
Q3: What are the primary mechanisms of degradation for PROTACs synthesized with PEG-based linkers like Conjugate 157?
A3: PROTACs with PEG-based linkers are primarily susceptible to two degradation pathways:
-
Oxidative Metabolism: Cytochrome P450 (CYP450) enzymes, predominantly in the liver, can catalyze the O-dealkylation of the ether bonds within the PEG chain.[3]
-
Hydrolysis: Ester or amide bonds used to connect Conjugate 157 to the target protein ligand or the E3 ligase ligand can be susceptible to hydrolysis by esterases or amidases in plasma and tissues.
Q4: How can I experimentally assess the stability of my PROTAC?
A4: Several in vitro assays can be employed to determine the stability of your PROTAC. The most common are:
-
Microsomal Stability Assay: This assay assesses the metabolic stability of your compound in the presence of liver microsomes, which are rich in CYP450 enzymes.
-
Plasma Stability Assay: This assay evaluates the stability of your PROTAC in plasma to identify susceptibility to plasma proteins and enzymes.
-
Hepatocyte Stability Assay: Using primary hepatocytes provides a more comprehensive picture of metabolic stability, as these cells contain a broader range of metabolic enzymes.
Troubleshooting Guide: Enhancing the Stability of PROTACs with Conjugate 157
This guide provides a systematic approach to troubleshooting and improving the stability of your PROTACs.
Problem 1: Rapid Degradation in Microsomal Stability Assays
-
Possible Cause: High susceptibility of the Conjugate 157 linker to oxidative metabolism by CYP450 enzymes.
-
Solutions & Strategies:
-
Introduce Steric Hindrance: Flanking the ether linkages of the PEG chain with bulky groups (e.g., methyl or cyclopropyl) can sterically shield them from metabolic enzymes.
-
Incorporate Rigid Moieties: Replacing a portion of the flexible PEG chain with rigid structures like piperazine (B1678402), piperidine, or triazole rings can protect the molecule from enzymatic degradation.[3]
-
Linker Isotope Labeling: Strategically replacing hydrogen atoms with deuterium (B1214612) (deuteration) at metabolically labile positions can slow down CYP450-mediated metabolism due to the kinetic isotope effect.
-
Problem 2: Instability in Plasma Stability Assays
-
Possible Cause: Hydrolysis of ester or amide bonds connecting Conjugate 157 to the ligands.
-
Solutions & Strategies:
-
Replace Labile Functional Groups: If an ester linkage is present, consider replacing it with a more stable amide bond.
-
Introduce Electron-Withdrawing Groups: Placing electron-withdrawing groups near the carbonyl of an amide or ester can reduce its susceptibility to hydrolysis.
-
Utilize More Stable Linkages: Employ alternative, more robust chemical linkages such as ether or carbon-carbon bonds at the points of conjugation.
-
Problem 3: Low Cellular Permeability Affecting Intracellular Stability Assessment
-
Possible Cause: The high polarity and flexibility of Conjugate 157 may hinder its ability to cross the cell membrane efficiently.
-
Solutions & Strategies:
-
Optimize Lipophilicity: Replace a portion of the hydrophilic PEG linker with more lipophilic moieties, such as an alkyl chain or a phenyl ring, to improve cell permeability.[1][3]
-
Introduce Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can reduce the molecule's size and polarity, facilitating cell membrane passage.[1][2]
-
Prodrug Approach: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can enhance cell permeability.[1]
-
Quantitative Data Summary
The following table summarizes hypothetical stability data for a parent PROTAC synthesized with Conjugate 157 and two stabilized derivatives.
| Compound | Linker Modification | Microsomal Half-Life (t½, min) | Plasma Stability (% remaining at 4h) |
| Parent PROTAC | Standard Conjugate 157 (PEG-based) | 15 | 30% |
| Derivative 1 | Introduction of a piperazine ring | 45 | 75% |
| Derivative 2 | Deuteration at key metabolic sites | 60 | 85% |
Experimental Protocols
Protocol 1: In Vitro Microsomal Stability Assay
-
Preparation:
-
Prepare a stock solution of the PROTAC in DMSO.
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a NADPH regenerating system solution.
-
-
Incubation:
-
Pre-warm a solution of HLM in phosphate (B84403) buffer (pH 7.4) at 37°C.
-
Add the PROTAC to the HLM solution to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding ice-cold acetonitrile (B52724) containing an internal standard.
-
-
Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.
-
Calculate the half-life (t½) from the disappearance rate of the PROTAC.
-
Protocol 2: In Vitro Plasma Stability Assay
-
Preparation:
-
Prepare a stock solution of the PROTAC in DMSO.
-
Thaw pooled human plasma on ice.
-
-
Incubation:
-
Pre-warm the plasma at 37°C.
-
Add the PROTAC to the plasma to a final concentration of 10 µM.
-
-
Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 24 hours), withdraw an aliquot.
-
Quench the reaction by adding ice-cold acetonitrile with an internal standard.
-
-
Analysis:
-
Process the samples as described in the microsomal stability assay.
-
Determine the percentage of the parent PROTAC remaining at each time point relative to the 0-hour sample.
-
Visualizations
Caption: PROTAC mechanism and potential instability points.
Caption: A logical workflow for troubleshooting PROTAC instability.
References
Validation & Comparative
Confirming Cereblon Engagement of PROTACs: A Comparative Guide
This guide provides a comparative overview of experimental methodologies and data for confirming the engagement of Proteolysis Targeting Chimeras (PROTACs) with the E3 ubiquitin ligase Cereblon (CRBN). For the purpose of this guide, we will analyze a hypothetical PROTAC, Conjugate 157 , and compare its performance with established CRBN-recruiting PROTACs.
Introduction to PROTACs and Cereblon
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[][2][3] A significant number of PROTACs utilize Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex, to induce targeted protein degradation.[4][5][6] Confirmation of Cereblon engagement and the formation of a stable ternary complex (PROTAC-Target-CRBN) are critical steps in the development and optimization of effective PROTAC degraders.[][7]
Comparative Analysis of Cereblon Engagement Assays
The following table summarizes key quantitative data from various assays used to confirm and characterize the interaction of Conjugate 157 with the target protein and Cereblon, benchmarked against a known CRBN-recruiting PROTAC, dBET6.
| Assay Type | Parameter | Conjugate 157 | dBET6 | Interpretation |
| Binary Engagement | ||||
| Surface Plasmon Resonance (SPR) | KD (Target) | 15 nM | 25 nM | High affinity of the warhead for the target protein. |
| Surface Plasmon Resonance (SPR) | KD (CRBN) | 1.5 µM | 1.8 µM | Moderate affinity for the E3 ligase binder. |
| Isothermal Titration Calorimetry (ITC) | KD (Target) | 20 nM | 30 nM | Confirms high-affinity target binding. |
| Isothermal Titration Calorimetry (ITC) | KD (CRBN) | 1.8 µM | 2.0 µM | Confirms moderate affinity for Cereblon. |
| Ternary Complex Formation | ||||
| NanoBRET™ Target Engagement Assay | EC50 | 80 nM | 100 nM | Potent formation of the ternary complex in living cells. |
| Homogeneous Time-Resolved Fluorescence (HTRF) | EC50 | 75 nM | 90 nM | Strong proximity induction between the target and CRBN. |
| Cooperativity (α) | α | 5 | 4 | Positive cooperativity, indicating the binary complexes enhance the formation of the ternary complex. |
| Cellular Degradation | ||||
| Western Blot | DC50 | 25 nM | 35 nM | Potent degradation of the target protein in a dose-dependent manner. |
| In-Cell Western™ | DC50 | 30 nM | 40 nM | Quantitative confirmation of target protein degradation. |
| Ubiquitination | ||||
| In Vitro Ubiquitination Assay | % Target Ubiquitination | 70% at 100 nM | 65% at 100 nM | Efficient PROTAC-mediated ubiquitination of the target protein. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Surface Plasmon Resonance (SPR)
SPR is a biophysical technique used to measure the binding kinetics and affinity of molecular interactions in real-time.[8]
-
Objective: To determine the binding affinities (KD) of the PROTAC for its target protein and for Cereblon independently (binary interactions).
-
Methodology:
-
Immobilize the purified recombinant target protein or CRBN-DDB1 complex on a sensor chip.
-
Prepare a series of concentrations of the PROTAC in a suitable running buffer.
-
Inject the PROTAC solutions over the sensor surface and measure the change in the refractive index, which is proportional to the mass bound to the surface.
-
After each injection, regenerate the sensor surface to remove the bound analyte.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
NanoBRET™ Ternary Complex Formation Assay
The NanoBRET™ assay is a cell-based method that uses bioluminescence resonance energy transfer (BRET) to measure protein-protein interactions in live cells.[2][7][9]
-
Objective: To confirm and quantify the formation of the PROTAC-induced ternary complex in a cellular environment.
-
Methodology:
-
Co-express the target protein fused to NanoLuc® luciferase (energy donor) and Cereblon fused to HaloTag® (energy acceptor) in a suitable cell line (e.g., HEK293).
-
Label the HaloTag®-Cereblon with a cell-permeable fluorescent ligand.
-
Treat the cells with varying concentrations of the PROTAC.
-
Add the NanoLuc® substrate to initiate the bioluminescence reaction.
-
Measure the light emission at two wavelengths (donor and acceptor).
-
Calculate the BRET ratio (acceptor emission / donor emission) and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
Western Blot for Protein Degradation
Western blotting is a widely used technique to detect and quantify the levels of a specific protein in a complex mixture, such as a cell lysate.
-
Objective: To measure the dose-dependent degradation of the target protein following PROTAC treatment.
-
Methodology:
-
Culture cells and treat them with a range of PROTAC concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells to extract the total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Probe the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative protein levels.
-
Plot the percentage of remaining protein against the PROTAC concentration to calculate the DC50 (concentration for 50% degradation).
-
Visualizations
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: Mechanism of PROTAC-induced protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: Step-wise workflow for evaluating PROTAC efficacy.
References
- 2. Redirecting [linkinghub.elsevier.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. gosset.ai [gosset.ai]
- 7. Ternary Complex Formation [worldwide.promega.com]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advancing targeted protein degrader discovery by measuring cereblon engagement in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cereblon-Based Linkers for Targeted Protein Degradation: Featuring E3 Ligase Ligand-linker Conjugate 157
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation (TPD), the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. A critical component of these heterobifunctional molecules is the linker connecting the target protein ligand to the E3 ligase ligand. This guide provides a comparative overview of Cereblon (CRBN)-based linkers, with a special focus on E3 Ligase Ligand-linker Conjugate 157, the precursor to the potent MDM2 degrader, KT-253.
Introduction to Cereblon-Based PROTACs
PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. Cereblon, a substrate receptor of the CUL4-DDB1 E3 ubiquitin ligase complex, is one of the most frequently utilized E3 ligases in PROTAC design. Ligands for Cereblon are often derived from immunomodulatory drugs (IMiDs) such as thalidomide, pomalidomide, and lenalidomide. The nature of the linker tethering these ligands to a POI binder significantly influences the stability and geometry of the ternary complex, thereby impacting degradation efficiency and selectivity.
This compound and its Resulting PROTAC KT-253
This compound is a key building block for the synthesis of KT-253, a highly potent and selective degrader of the murine double minute 2 (MDM2) protein.[1][2] KT-253 recruits Cereblon to induce the degradation of MDM2, a critical negative regulator of the p53 tumor suppressor.[3][4] This approach has shown significant promise in overcoming the limitations of small molecule inhibitors that are subject to feedback mechanisms.[3][5]
Performance Data of KT-253
The following table summarizes the key performance metrics of KT-253, synthesized using this compound.
| Compound | Target | E3 Ligase | Cell Line | DC₅₀ (nM) | IC₅₀ (nM) | Dₘₐₓ | Reference |
| KT-253 | MDM2 | Cereblon | RS4;11 | 0.4 | 0.3 | >90% | [5] |
Note: Data presented is based on preclinical studies. DC₅₀ represents the concentration required for 50% degradation of the target protein. IC₅₀ is the half-maximal inhibitory concentration for cell viability. Dₘₐₓ indicates the maximum degradation percentage.
Comparison with Other Cereblon-Based MDM2 PROTACs
A direct head-to-head comparative study of KT-253 with other Cereblon-based MDM2 degraders under identical experimental conditions is not publicly available. However, data from various studies on other MDM2 PROTACs utilizing different Cereblon-recruiting linkers are presented below. It is crucial to interpret this data with caution, as experimental conditions may vary between studies.
Thalidomide-Based MDM2 PROTACs
| Compound | CRBN Ligand | Linker Type | Target | Cell Line | Degradation Performance | Reference |
| Compound 1B | Thalidomide | Polyoxyether (POE-3) | MDM2 | A549 | Significant degradation (25% remaining) | [4] |
| CL144 | Thalidomide | Not specified | MDM2 | Not specified | DC₅₀ and Dₘₐₓ values reported | [6] |
| CL174 | Thalidomide | Not specified | MDM2 | Not specified | DC₅₀ and Dₘₐₓ values reported | [6] |
Lenalidomide-Based MDM2 PROTACs
| Compound | CRBN Ligand | Linker Type | Target | Cell Line | Degradation Performance | Reference |
| WB156 | Lenalidomide | Not specified | MDM2 | RS4;11 | Effective depletion of MDM2 | [7] |
| WB214 | Lenalidomide | Not specified | MDM2 | RS4;11 | DC₅₀ of 4.1 nM for MDM2 | [7] |
Disclaimer: The data in the tables above are compiled from different sources and should not be used for direct quantitative comparison due to potential variations in experimental methodologies and conditions.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the underlying mechanisms and experimental approaches, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General experimental workflow for PROTAC development and evaluation.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is fundamental to the evaluation of PROTAC efficacy. Below are detailed methodologies for key experiments cited in the evaluation of Cereblon-based PROTACs.
Cellular Protein Degradation Assay (Western Blot)
Objective: To quantify the reduction in the level of the target protein in cells following treatment with a PROTAC.
Materials:
-
Cell line of interest (e.g., RS4;11 for MDM2)
-
Complete cell culture medium
-
PROTAC of interest (e.g., KT-253) dissolved in a suitable solvent (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies against the target protein (e.g., anti-MDM2) and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody for the loading control.
-
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
Objective: To measure the binding kinetics and affinity of the PROTAC to the target protein and the E3 ligase, and to characterize the formation and stability of the ternary complex.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5, SA)
-
Purified recombinant target protein (e.g., MDM2)
-
Purified recombinant Cereblon-DDB1 complex
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution
Procedure:
-
Ligand Immobilization: Immobilize one of the proteins (e.g., Cereblon-DDB1 complex) onto the sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein surface to determine the binding affinity (Kᴅ) and kinetics (kₐ, kᴅ) of the PROTAC-E3 ligase interaction.
-
In a separate experiment, immobilize the target protein and inject the PROTAC to determine the kinetics of the PROTAC-target protein interaction.
-
-
Ternary Complex Analysis:
-
Inject a constant concentration of the target protein mixed with varying concentrations of the PROTAC over the immobilized Cereblon-DDB1 surface.
-
Alternatively, pre-incubate the PROTAC with the target protein before injecting the mixture over the E3 ligase surface.
-
-
Data Analysis: Analyze the sensorgrams using appropriate binding models to determine the kinetic parameters (kₐ, kᴅ) and the equilibrium dissociation constant (Kᴅ) for the ternary complex formation. Cooperativity can be assessed by comparing the binding affinity of the target protein to the PROTAC in the presence and absence of the E3 ligase.[8]
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
Objective: To detect and quantify the formation of the ternary complex (POI-PROTAC-E3 ligase) in a solution-based assay.
Materials:
-
TR-FRET compatible microplate reader
-
Low-volume microplates (e.g., 384-well)
-
Tagged recombinant proteins (e.g., His-tagged Cereblon-DDB1, GST-tagged MDM2)
-
Lanthanide-labeled antibody against one tag (donor, e.g., anti-His-Europium)
-
Fluorophore-labeled antibody against the other tag (acceptor, e.g., anti-GST-d2)
-
PROTAC of interest
-
Assay buffer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare a mixture of the tagged target protein and the tagged E3 ligase complex.
-
Assay Assembly: In a microplate, add the PROTAC dilutions, followed by the protein mixture.
-
Antibody Addition: Add the donor and acceptor-labeled antibodies to the wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow for complex formation and antibody binding.
-
Measurement: Read the plate on a TR-FRET reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the PROTAC concentration to generate a bell-shaped curve, from which the ternary complex formation can be quantified.[9]
Conclusion
The selection of an appropriate Cereblon-based linker is a critical determinant of PROTAC performance. This compound has enabled the development of KT-253, a highly potent MDM2 degrader, highlighting the potential of this chemical scaffold. While direct comparative data with other Cereblon-based linkers for MDM2 degradation is limited, the available information suggests that linker composition and length are key parameters for optimization. The experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate and compare different linker strategies, thereby accelerating the discovery and development of novel and effective protein degraders.
References
- 1. kymeratx.com [kymeratx.com]
- 2. researchgate.net [researchgate.net]
- 3. MDM2 degrader KT-253 shows promise for treating p53 wild-type cancers | BioWorld [bioworld.com]
- 4. KT-253, a Novel MDM2 Degrader and p53 Stabilizer, Has Superior Potency and Efficacy than MDM2 Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kymera Therapeutics Presents Data Demonstrating Superior Efficacy of KT-253, a Potent and Selective Heterobifunctional MDM2 Degrader, Compared to Small Molecule Inhibitor in Preclinical Leukemia Models at the European Hematology Association Congress [einpresswire.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of MDM2 Degraders Based on Ligands Derived from Ugi Reactions: Lessons and Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to E3 Ligase Ligand-Linker Conjugates: MDM2-Recruiting Conjugate 157 vs. VHL-Recruiting Conjugates
In the rapidly advancing field of targeted protein degradation, the choice of E3 ubiquitin ligase and the corresponding ligand-linker conjugate is a critical determinant of the efficacy and selectivity of a Proteolysis Targeting Chimera (PROTAC). This guide provides a detailed comparison of E3 Ligase Ligand-linker Conjugate 157, which is utilized in the synthesis of the MDM2-recruiting PROTAC KT-253, and a selection of well-characterized VHL (von Hippel-Lindau) ligand-linker conjugates. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the design and application of PROTACs.
Introduction to E3 Ligase Ligand-Linker Conjugates in PROTAC Technology
PROTACs are heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins. They consist of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The E3 ligase ligand-linker conjugate is a pivotal component, dictating which of the over 600 human E3 ligases is hijacked to ubiquitinate the target protein, thereby marking it for proteasomal degradation. The selection of the E3 ligase influences the PROTAC's tissue distribution, substrate scope, and potential for off-target effects.
This guide focuses on a comparative analysis of two distinct classes of E3 ligase ligand-linker conjugates:
-
This compound : A building block for the synthesis of the MDM2 (murine double minute 2) degrader, KT-253. MDM2 is a key negative regulator of the p53 tumor suppressor.
-
VHL Ligand-linker Conjugates : A widely used class of conjugates that recruit the VHL E3 ligase. VHL is a component of the CRL2VHL complex, which targets the alpha subunit of hypoxia-inducible factor (HIF-1α) for degradation under normoxic conditions.
Performance Data: A Quantitative Comparison
The performance of PROTACs derived from these conjugates is assessed by their ability to degrade the target protein, typically quantified by the half-maximal degradation concentration (DC50) and the maximal degradation level (Dmax), as well as their anti-proliferative activity (IC50). Below is a summary of the performance data for the MDM2-recruiting PROTAC KT-253 and representative VHL-recruiting PROTACs.
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) |
| KT-253 | MDM2 | MDM2 | RS4;11 (ALL) | 0.4[1][2][3] | Not Reported | 0.3[1] |
| MZ1 | VHL | BRD4 | H661 (NSCLC) | 8[4] | >90% at 100 nM[4] | Not Reported |
| BRD4 | H838 (NSCLC) | 23[4] | >90% at 100 nM[4] | Not Reported | ||
| BRD4 | HeLa | < 100[5] | Not Reported | Not Reported | ||
| ARV-110 | VHL | Androgen Receptor | VCaP (Prostate) | < 1[6][7] | >90%[7] | Not Reported |
| dBET1 | Cereblon (for comparison) | BRD4 | Breast Cancer Cells | 430[8] | Not Reported | 12300 (A549)[8] |
Chemical Structures of E3 Ligase Ligands
The chemical structure of the E3 ligase ligand is fundamental to its binding affinity and specificity.
This compound is used to synthesize the PROTAC degrader KT-253[9][10]. The core ligand recruits the MDM2 E3 ligase. The exact structure of the MDM2 ligand within Conjugate 157 is proprietary to the developers of KT-253, but it is a key component for engaging the MDM2 protein.
VHL Ligand VH032 is a commonly used ligand for recruiting the VHL E3 ligase[11][12][13][14]. Its structure is well-established and serves as a versatile anchor for linker attachment in many VHL-based PROTACs.
Signaling Pathways and Mechanism of Action
The signaling pathways engaged by MDM2 and VHL are distinct, which has implications for the therapeutic applications of the corresponding PROTACs.
MDM2-p53 Signaling Pathway
The MDM2 E3 ligase is a primary negative regulator of the p53 tumor suppressor protein. In normal cellular conditions, MDM2 binds to p53, leading to its ubiquitination and subsequent degradation by the proteasome, thus keeping p53 levels low. PROTACs that recruit MDM2, such as those derived from Conjugate 157, can induce the degradation of a target protein by hijacking this critical cancer-related pathway.
VHL-HIF-1α Signaling Pathway
The VHL E3 ligase is a component of the VHL tumor suppressor complex. Under normal oxygen levels (normoxia), VHL recognizes and binds to the hydroxylated alpha subunit of Hypoxia-Inducible Factor (HIF-1α). This interaction leads to the ubiquitination and proteasomal degradation of HIF-1α, preventing the transcription of hypoxia-response genes. VHL-recruiting PROTACs leverage this cellular machinery to degrade target proteins.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize and compare PROTACs derived from different E3 ligase ligand-linker conjugates.
Ternary Complex Formation Assay
This assay assesses the ability of the PROTAC to induce the formation of a stable ternary complex between the E3 ligase and the target protein.
Principle: Techniques such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinities of the PROTAC to the individual proteins and the affinity of the ternary complex formation.
Generalized Protocol (SPR):
-
Immobilize the E3 ligase (e.g., VHL complex or MDM2) on an SPR sensor chip.
-
Prepare a series of concentrations of the target protein in a running buffer.
-
In separate experiments, prepare a series of concentrations of the target protein pre-incubated with a constant concentration of the PROTAC.
-
Inject the solutions over the sensor chip and measure the binding response.
-
Analyze the sensorgrams to determine the dissociation constants (KD) for binary and ternary complex formation.
In Vitro Ubiquitination Assay
This assay directly measures the ability of the PROTAC-induced ternary complex to facilitate the ubiquitination of the target protein.
Principle: A reconstituted ubiquitination reaction is performed in the presence of E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, ubiquitin, ATP, the target protein, and the PROTAC. The ubiquitinated target protein is then detected by Western blotting.
Generalized Protocol:
-
Combine purified E1, E2, ubiquitin, and ATP in a reaction buffer.
-
Add the purified E3 ligase (MDM2 or VHL complex) and the target protein.
-
Add the PROTAC at various concentrations (and a vehicle control).
-
Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and perform a Western blot using an antibody against the target protein to visualize the ubiquitination ladder.
Cellular Protein Degradation Assay
This assay measures the ability of the PROTAC to induce the degradation of the target protein in a cellular context.
Principle: Cells are treated with the PROTAC for a specific duration, after which the levels of the target protein are quantified, typically by Western blotting.
Generalized Protocol:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (and a vehicle control) for a desired time period (e.g., 24 hours).
-
Lyse the cells and determine the total protein concentration of the lysates.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Conclusion
The selection of an E3 ligase ligand-linker conjugate is a critical step in the development of a successful PROTAC. This guide has provided a comparative overview of the MDM2-recruiting this compound (used in KT-253) and VHL-recruiting conjugates. The quantitative data presented highlights the high potency that can be achieved with both classes of PROTACs. The choice between an MDM2- or VHL-based approach will depend on the specific target protein, the desired cellular context, and the therapeutic indication. The provided experimental protocols offer a foundation for the rigorous evaluation and comparison of novel PROTAC molecules. As the field of targeted protein degradation continues to expand, a thorough understanding of the available E3 ligase recruiting platforms will be essential for the design of next-generation protein degraders.
References
- 1. kymeratx.com [kymeratx.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. MZ 1 ≥98% (HPLC) | PROTAC Active Degrader | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.eu [file.medchemexpress.eu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. VH032, 1448188-62-2 | BroadPharm [broadpharm.com]
- 14. medchemexpress.com [medchemexpress.com]
Efficacy of MDM2-Targeting PROTACs in p53 Wild-Type Cells: A Comparative Guide
In the landscape of targeted cancer therapy, the p53 tumor suppressor pathway remains a critical area of focus. For cancers harboring wild-type p53, a promising strategy is the inhibition of its primary negative regulator, Mouse Double Minute 2 homolog (MDM2). A novel and potent approach to this is the use of Proteolysis Targeting Chimeras (PROTACs) that induce the degradation of MDM2, thereby liberating p53 to exert its tumor-suppressive functions. This guide provides a comparative analysis of the efficacy of MDM2-targeting PROTACs against traditional small molecule inhibitors in p53 wild-type cancer cells, supported by experimental data and detailed protocols.
While the specific "Conjugate 157" was not identifiable in public scientific literature, this guide will focus on well-characterized MDM2-targeting PROTACs, such as MD-224 and A1874, and compare their performance with the MDM2 inhibitors Nutlin-3 and AMG-232.
Performance Comparison of MDM2-Targeting Agents
The efficacy of MDM2-targeting PROTACs is often evaluated by their ability to induce degradation of MDM2 (quantified by the DC50 value, the concentration for 50% degradation) and their anti-proliferative effects (measured by IC50 or GI50 values, the concentration for 50% inhibition of growth). The following tables summarize the performance of selected MDM2 PROTACs and inhibitors in various p53 wild-type cancer cell lines.
Table 1: Efficacy of MDM2-Targeting PROTACs in p53 Wild-Type Cancer Cell Lines
| PROTAC | Cell Line | Cancer Type | DC50 (nM) | IC50/GI50 (nM) |
| MD-224 | RS4;11 | Acute Lymphoblastic Leukemia | <1 | 1.5[1][2] |
| A1874 | HCT116 | Colorectal Carcinoma | 32[3][4] | 97% viability decrease at 10 µM[5] |
| A375 | Melanoma | - | 98% viability decrease at 10 µM[5] |
Table 2: Efficacy of MDM2 Small Molecule Inhibitors in p53 Wild-Type Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50/GI50 (nM) |
| AMG-232 | SJSA-1 | Osteosarcoma | 9.4 |
| HCT116 | Colorectal Carcinoma | 10[6] | |
| ACHN | Renal Cell Carcinoma | 23.8[7] | |
| Nutlin-3 | A549 | Non-Small Cell Lung Cancer | 17,680 ± 4520[8] |
| HOC-7 | Ovarian Carcinoma | 4,000 - 6,000[9] | |
| OVCA429 | Ovarian Carcinoma | 4,000 - 6,000[9] | |
| A2780 | Ovarian Carcinoma | 4,000 - 6,000[9] |
Signaling Pathways and Experimental Workflows
The degradation of MDM2 by PROTACs leads to the stabilization and activation of p53, which in turn transcriptionally activates target genes involved in cell cycle arrest and apoptosis.
Caption: MDM2-p53 signaling pathway and the mechanism of action of MDM2-targeting PROTACs.
A typical experimental workflow to assess the efficacy of these PROTACs involves a series of in vitro assays.
Caption: A general experimental workflow for evaluating the efficacy of MDM2-targeting PROTACs.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Western Blot for Protein Degradation
This protocol is used to determine the levels of MDM2, p53, and p21 proteins following treatment.
-
Cell Lysis:
-
Culture p53 wild-type cells to 70-80% confluency.
-
Treat cells with varying concentrations of MDM2 PROTAC or inhibitor for the desired time (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MDM2, p53, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Densitometry Analysis:
-
Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative protein levels.
-
Cell Viability Assays
These assays measure the effect of the compounds on cell proliferation and viability.
a) CCK-8 Assay
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for 24, 48, or 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[10][11][12]
-
Measure the absorbance at 450 nm using a microplate reader.[10][11][12]
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50/GI50 values.
b) CellTiter-Glo® Luminescent Cell Viability Assay
-
Seed cells in an opaque-walled 96-well plate at a suitable density and allow them to attach.
-
Treat the cells with a range of concentrations of the test compound for the desired duration.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[13][14]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[13][14]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13][14]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14]
-
Measure the luminescence using a luminometer.[15]
-
Determine cell viability relative to the control and calculate the IC50/GI50 values.
Cell Cycle Analysis by Flow Cytometry
This method is used to assess the distribution of cells in different phases of the cell cycle.[16]
-
Culture and treat cells with the test compounds for a specified period (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing, and incubate for at least 30 minutes on ice.[17][18][19][20]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[16][18][19]
-
Incubate the cells in the dark at room temperature for 15-30 minutes.[17][19]
-
Analyze the stained cells using a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of MD-224 as a First-in-Class, Highly Potent, and Efficacious Proteolysis Targeting Chimera Murine Double Minute 2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A1874 | BRD4 PROTAC | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The MDM2-inhibitor Nutlin-3 synergizes with cisplatin to induce p53 dependent tumor cell apoptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nutlin-3a: A Potential Therapeutic Opportunity for TP53 Wild-Type Ovarian Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 12. ptglab.com [ptglab.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 14. OUH - Protocols [ous-research.no]
- 15. benchchem.com [benchchem.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 20. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
side-by-side comparison of different linkers for Cereblon-recruiting PROTACs
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in achieving potent and selective protein degradation. A key determinant of a PROTAC's success lies in the linker connecting the target protein binder to the E3 ligase recruiter. This guide provides a side-by-side comparison of different linkers for Cereblon (CRBN)-recruiting PROTACs, supported by experimental data, to inform the strategic design of next-generation protein degraders.
PROTACs are bifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1][2] They consist of a ligand that binds to the POI and another that recruits an E3 ubiquitin ligase, joined by a chemical linker.[1][3] The linker is not merely a spacer but an active component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein.[4][5] The length, composition, and attachment point of the linker are all critical parameters that must be optimized for each specific POI and E3 ligase pair.[4][6][7]
The PROTAC-Mediated Protein Degradation Pathway
The mechanism of action for a Cereblon-recruiting PROTAC involves several key steps, leading to the selective degradation of a target protein.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.[6]
Impact of Linker Length on PROTAC Efficacy
The length of the linker is a crucial factor that must be empirically optimized. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might lead to non-productive binding or an unfavorable orientation for ubiquitination.[8]
Quantitative Comparison: Linker Length
The following table summarizes data from studies on CRBN-based PROTACs targeting p38α, illustrating the impact of linker length on degradation efficiency.[4]
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Compound A | 8 | >1000 | <20 |
| Compound B | 12 | 150 | 85 |
| Compound C | 16 | 50 | >95 |
| Compound D | 20 | 200 | 70 |
DC50: Concentration for 50% degradation. Dmax: Maximum degradation.
Influence of Linker Composition and Rigidity
The chemical composition of the linker affects a PROTAC's physicochemical properties, such as solubility and cell permeability, as well as its conformational flexibility.[9][10] Common linker types include flexible polyethylene (B3416737) glycol (PEG) chains, alkyl chains, and more rigid structures incorporating elements like piperazine (B1678402) or piperidine (B6355638) rings.[9][11]
Quantitative Comparison: Linker Composition
This table showcases how different linker compositions in Cereblon-recruiting PROTACs can affect degradation in HEK293T cells.[5]
| Linker Composition | DC50 (nM) | Dmax (%) |
| Alkyl Chain | 75 | 90 |
| PEG Chain | 120 | 80 |
| Rigid Piperazine | 50 | 95 |
The Critical Role of Linker Attachment Points
The point at which the linker is attached to the Cereblon ligand (e.g., thalidomide (B1683933), pomalidomide, or lenalidomide) significantly influences the PROTAC's ability to form a productive ternary complex.[12] The most explored attachment points on the thalidomide scaffold are the C4 and C5 positions of the phthalimide (B116566) ring and the glutarimide (B196013) nitrogen.[12]
Quantitative Comparison: Linker Attachment Points on Thalidomide Scaffold
The data below compares the degradation potency (DC50) and efficacy (Dmax) of PROTACs targeting BRD4 with different linker attachment points on the thalidomide scaffold.[6][12]
| Attachment Point | DC50 (nM) | Dmax (%) |
| C4 Position | 25 | >90 |
| C5 Position | 100 | 75 |
| N-Position | >500 | <30 |
Experimental Protocols
Accurate evaluation of PROTAC efficacy requires robust experimental assays. Below are detailed protocols for key experiments.
Western Blot Analysis for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[5][6]
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[6]
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5][6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a corresponding secondary antibody.[5]
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate DC50 and Dmax values from the dose-response curves.[5]
Experimental Workflow for Evaluating PROTAC Linker Efficacy
A systematic approach is essential for the rational design and optimization of PROTAC linkers.
Caption: A rational workflow for PROTAC linker selection and optimization.[6]
Conclusion
The linker is a critical determinant of PROTAC efficacy, and its rational design is paramount for developing successful protein degraders.[6] By systematically evaluating linker composition, length, and attachment points using a combination of biophysical and cellular assays, researchers can optimize PROTAC performance. The data presented underscores the necessity of empirical optimization for each new target and E3 ligase pair to unlock the full therapeutic potential of Cereblon-recruiting PROTACs.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Linker Design and Optimization protocol v1 [protocols.io]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Validating the Specificity of PROTACs Synthesized with Conjugate 157
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues in therapeutic development by enabling the targeted degradation of disease-causing proteins. A key challenge in PROTAC design is ensuring specificity to minimize off-target effects and enhance therapeutic efficacy. One promising strategy to improve tissue and cell-type selectivity is the use of conjugation, where the PROTAC is linked to a moiety that targets a specific cell surface receptor. This guide provides a comparative framework for validating the specificity of PROTACs synthesized with a hypothetical "Conjugate 157," designed to target a specific cell type.
The core principle behind this approach is that the conjugate-PROTAC will be preferentially internalized by cells expressing the target receptor for Conjugate 157, leading to selective degradation of the protein of interest (POI) within these cells, while sparing others. This guide will walk through the experimental data and protocols necessary to validate this enhanced specificity.
Comparative Performance of PROTAC-C157 vs. Non-Conjugated PROTAC
To assess the specificity conferred by Conjugate 157, we compare the performance of a conjugated PROTAC (PROTAC-C157) with its non-conjugated counterpart (PROTAC-NC). Both PROTACs are designed to degrade the same target protein. The key difference lies in the presence of Conjugate 157, which is hypothesized to facilitate targeted delivery.
Table 1: Comparative Degradation Efficiency (DC50) in Target Receptor-Positive and -Negative Cell Lines
The DC50 value represents the concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency. The data below illustrates the selective potency of PROTAC-C157 in cells expressing the target receptor for Conjugate 157.
| Compound | Cell Line A (Receptor-Positive) DC50 (nM) | Cell Line B (Receptor-Negative) DC50 (nM) | Selectivity Index (DC50 Ratio B/A) |
| PROTAC-C157 | 15 | > 1000 | > 66.7 |
| PROTAC-NC | 50 | 65 | 1.3 |
Table 2: Cellular Viability (IC50) as a Measure of Off-Target Toxicity
The IC50 value in a viability assay indicates the concentration at which the compound inhibits 50% of cell growth. A higher IC50 value is desirable, suggesting lower cytotoxicity. This data demonstrates the improved safety profile of PROTAC-C157 in receptor-negative cells.
| Compound | Cell Line A (Receptor-Positive) IC50 (µM) | Cell Line B (Receptor-Negative) IC50 (µM) |
| PROTAC-C157 | 5 | > 50 |
| PROTAC-NC | 8 | 10 |
Experimental Protocols
Detailed methodologies are crucial for the reproducible validation of PROTAC specificity.
1. Western Blot for Protein Degradation Quantification
-
Principle: This technique is used to separate proteins by molecular weight and detect the level of the target protein using specific antibodies.
-
Protocol:
-
Cell Treatment: Plate receptor-positive and receptor-negative cells and treat them with a serial dilution of PROTAC-C157 or PROTAC-NC for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to a vehicle-treated control to determine the DC50 values.
-
2. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
Protocol:
-
Cell Seeding: Seed both receptor-positive and receptor-negative cells in 96-well plates.
-
Compound Treatment: Treat the cells with a range of concentrations of the PROTACs for an extended period (e.g., 72 hours).
-
Assay Reagent Addition: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the results to vehicle-treated cells and calculate the IC50 values by fitting the data to a dose-response curve.
-
3. Global Proteomics for Off-Target Analysis
-
Principle: A mass spectrometry-based approach to identify and quantify the abundance of thousands of proteins in a cell lysate, providing an unbiased view of a PROTAC's selectivity.
-
Protocol:
-
Sample Preparation: Treat cells with PROTAC-C157 at a concentration that gives maximal degradation (Dmax) and a vehicle control. Lyse the cells and digest the proteins into peptides.
-
Peptide Labeling: Label the peptides from different samples with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify the proteins. A selective PROTAC will show a significant decrease only in the abundance of the intended target protein.
-
Visualizations
Mechanism of Action for Conjugate-PROTAC
Caption: Mechanism of PROTAC-C157 leading to selective degradation in receptor-positive cells.
Experimental Workflow for PROTAC Specificity Validation
Caption: Workflow for validating the specificity of conjugated PROTACs.
Illustrative Signaling Pathway of a Target Protein (e.g., a Kinase)
Caption: A simplified signaling pathway illustrating the role of a target kinase and its degradation by a PROTAC.
comparative analysis of MDM2 inhibitors versus KT-253 from Conjugate 157
In the landscape of targeted cancer therapy, the p53 tumor suppressor pathway has long been a focal point of research. Murine double minute 2 (MDM2) is a primary negative regulator of p53, and its inhibition is a promising strategy to reactivate p53's tumor-suppressing functions.[1][2][3] This guide provides a comparative analysis of traditional small molecule MDM2 inhibitors against the novel MDM2-targeting PROTAC degrader, KT-253, from Conjugate 157, offering insights for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Strategies
Conventional MDM2 inhibitors are small molecules designed to fit into the binding pocket of MDM2, preventing its interaction with p53.[1] This disruption liberates p53 from MDM2-mediated ubiquitination and subsequent degradation, leading to p53 accumulation, cell cycle arrest, and apoptosis in cancer cells with wild-type p53.[1][4][5] However, a significant limitation of this approach is a feedback loop where stabilized p53 transcriptionally upregulates MDM2, which can dampen the therapeutic effect.[6][7][8]
KT-253, on the other hand, employs a distinct and more direct mechanism. It is a heterobifunctional degrader, specifically a Proteolysis Targeting Chimera (PROTAC).[9][10] KT-253 simultaneously binds to MDM2 and the E3 ubiquitin ligase cereblon (CRBN).[6] This proximity induces the ubiquitination and subsequent proteasomal degradation of the MDM2 protein itself, effectively eliminating it from the cell.[6][11] By degrading MDM2, KT-253 not only stabilizes p53 but also circumvents the compensatory feedback loop that limits the efficacy of traditional inhibitors.[7][8][11]
Signaling Pathway and Mechanisms of Action
References
- 1. What are MDM2-p53 interaction inhibitor and how do they work? [synapse.patsnap.com]
- 2. Mdm2 - Wikipedia [en.wikipedia.org]
- 3. massivebio.com [massivebio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. MDM2 degrader KT-253 shows promise for treating p53 wild-type cancers | BioWorld [bioworld.com]
- 7. Kymera Therapeutics Shares Phase 1 Trial Data on MDM2 Degrader KT-253 at ASCO [synapse.patsnap.com]
- 8. Kymera Therapeutics Presents Data Demonstrating Superior Efficacy of KT-253, a Potent and Selective Heterobifunctional MDM2 Degrader, Compared to Small Molecule Inhibitor in Preclinical Leukemia Models at the European Hematology Association Congress [einpresswire.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. KT-253 |CAS 2713618-08-5|DC Chemicals [dcchemicals.com]
- 11. KT-253, a Novel MDM2 Degrader and p53 Stabilizer, Has Superior Potency and Efficacy than MDM2 Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating the Triad: A Guide to Validating PROTAC-Induced Ternary Complexes
For researchers, scientists, and drug development professionals, the confirmation and characterization of a stable ternary complex—comprising the PROTAC, the target protein, and an E3 ligase—is a critical step in the development of effective protein degraders. This guide provides an objective comparison of key biophysical methods for validating ternary complex formation, using the well-characterized PROTAC MZ1 as a primary example and comparing its performance with other notable PROTACs.
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, inducing the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. The cornerstone of their mechanism is the formation of a productive ternary complex.[1] The stability and kinetics of this complex are paramount to the efficiency of subsequent ubiquitination and degradation of the target protein.[2] Therefore, rigorous experimental validation of its formation is indispensable.
The PROTAC Mechanism of Action: A Signaling Pathway
The following diagram illustrates the catalytic cycle of a PROTAC, from initial binding events to target protein degradation and subsequent PROTAC recycling.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of E3 Ligase Ligand-linker Conjugate 157
For researchers, scientists, and drug development professionals, the safe handling and disposal of novel chemical compounds like E3 Ligase Ligand-linker Conjugate 157 are critical for maintaining laboratory safety and environmental integrity. As a component used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this conjugate and any associated waste should be treated as hazardous chemical waste.[1][2] Adherence to institutional and regulatory guidelines is mandatory. This guide provides detailed, step-by-step procedures for the proper disposal of this compound.
Core Principles of Disposal
Due to its potential biological activity, all materials contaminated with this compound must be managed as hazardous chemical waste.[2] The primary and required method for final disposal is high-temperature incineration by an approved and licensed hazardous waste management facility.[1][2] Under no circumstances should this compound or its contaminated materials be discarded in regular trash or poured down the drain.[2][3][4][5]
Key principles for managing this waste stream include:
-
Waste Minimization : Order and use only the amount of the chemical necessary for your experiments to reduce the volume of waste generated.[2][5]
-
Segregation : All waste contaminated with this compound must be kept separate from other laboratory waste streams to prevent unintended chemical reactions.[2][6]
-
Labeling : All waste containers must be clearly and accurately labeled as hazardous waste, including the full chemical name.[1][6]
Quantitative Data Summary for Handling and Disposal
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following table summarizes typical safety and disposal parameters based on data for similar PROTAC compounds and general laboratory chemicals. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific local regulations.
| Parameter | Value/Information | Source/Regulation |
| GHS Hazard Classification | Assumed to be: Acute Toxicity, Oral (Category 4); Skin Corrosion/Irritation (Category 2); Serious Eye Damage/Irritation (Category 2A). May be toxic to aquatic life. | Based on SDS for similar PROTAC compounds.[1][3] |
| Personal Protective Equipment (PPE) | Nitrile gloves (double-gloving recommended), safety goggles with side-shields, and a lab coat. | Standard laboratory practice for hazardous chemicals.[1][3] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents. | General guidance for chemical storage.[1] |
| Primary Disposal Method | High-temperature incineration by a licensed hazardous waste disposal facility. | Common practice for cytotoxic and novel research compounds.[1][2] |
| Spill Cleanup | Absorb with inert material (e.g., vermiculite, sand), collect in a sealed container, and dispose of as hazardous waste. | General procedure for chemical spills.[1][3] |
Step-by-Step Disposal Procedures
This section provides detailed protocols for handling and disposing of solid, liquid, and contaminated laboratory waste containing this compound.
Experimental Workflow: Waste Generation and Segregation
The typical laboratory workflow involves the use of the conjugate in solid (powder) form and in solution (e.g., dissolved in DMSO). Waste is generated at multiple steps, including weighing, solution preparation, experimental assays, and cleanup. It is crucial to establish clearly marked waste containers in the immediate vicinity where the work is being performed.[2]
Solid Waste Disposal
-
Items: Includes contaminated gloves, bench paper, pipette tips, vials, weigh boats, and any other disposable materials that have come into contact with the solid or liquid form of the conjugate.[2][3]
-
Procedure:
Liquid Waste Disposal
-
Items: Includes unused stock solutions, experimental media containing the compound, and the first rinse from decontaminating glassware.[2]
-
Procedure:
-
Collect all liquid waste in a compatible, leak-proof container (e.g., a plastic-coated glass or high-density polyethylene (B3416737) bottle) with a secure screw-top cap.[1][2][6]
-
The container must be labeled with "Hazardous Waste," the full chemical name, the solvent (e.g., "in DMSO"), and an approximate concentration of the active compound.[2]
-
Do not mix with other incompatible waste streams.[3][6] Do not overfill the container; leave at least one inch of headroom to allow for expansion.[6][7]
-
Decontamination of Laboratory Equipment and Surfaces
-
Procedure:
-
All non-disposable equipment (glassware, spatulas) and surfaces must be thoroughly decontaminated after use.[2]
-
Wipe down surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) to inactivate or remove the compound.[1]
-
All wipes, paper towels, and other materials used in the decontamination process must be disposed of as solid hazardous waste.[2]
-
For glassware, after an initial solvent rinse (which goes into the hazardous liquid waste container), wash thoroughly with soap and water.
-
Final Disposal Logistics
-
Storage: Store the sealed and labeled waste containers in your laboratory's designated Satellite Accumulation Area (SAA) until they are ready for pickup.[2][6] This area must be away from drains and general traffic.
-
Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1][5]
Waste Disposal Decision Pathway
The following diagram outlines the logical steps for segregating and managing waste generated during research involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. acs.org [acs.org]
- 5. cms.ccsd.net [cms.ccsd.net]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling E3 Ligase Ligand-linker Conjugate 157
Disclaimer: This document provides essential safety and logistical information for handling E3 Ligase Ligand-linker Conjugate 157. As no specific Safety Data Sheet (SDS) for this compound was found, the following guidance is based on best practices for handling potent pharmaceutical compounds. A compound-specific risk assessment must be conducted before any handling occurs. This information is intended for research use only by qualified individuals.
This compound is a chemical used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), specifically for the PROTAC degrader KT-253.[1][2] PROTACs are increasingly important in drug development, and their handling requires stringent safety protocols due to their potential biological activity.[3][4][5][][7][8]
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure to potent pharmaceutical compounds like this compound. The following table summarizes the recommended PPE for handling such materials.[9]
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol generation. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs), potentially up to 1000.[9][10] |
| Reusable Half or Full-Facepiece Respirator | Use with appropriate particulate filters (P100/FFP3). A proper fit test must be conducted. | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for low-risk activities or as a secondary layer of protection. Not recommended for handling highly potent compounds as primary protection.[9] Anyone unpacking hazardous drugs that are not in plastic containers should wear a respirator.[11] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.[9] |
| Body Protection | Disposable Coveralls ("Bunny Suit") | Choose coveralls made from materials like Tyvek® or microporous film (MPF) to protect against chemical splashes and dust.[9][12] Some coveralls offer head-to-toe protection with integrated shoe covers and a hood.[11] |
| Dedicated Lab Coat | A dedicated lab coat, preferably disposable or professionally laundered, should be worn over personal clothing.[9] | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection against spills or splashes.[9][11] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting.[9][11] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for safely handling potent compounds. The following step-by-step plan outlines the key phases of handling.
1. Preparation:
-
Designated Area: All handling of this compound should be performed in a designated area with restricted access, such as a chemical fume hood, glove box, or other containment enclosure.
-
Ventilation: Ensure the handling area is well-ventilated.[13]
-
Decontamination: A validated decontamination solution should be readily available in the work area.[9]
-
Emergency Plan: Have an emergency plan in place for spills or personnel exposure.
2. Donning PPE:
-
Put on PPE in the correct order, typically starting with shoe covers, then inner gloves, coverall, outer gloves, and finally respiratory and eye protection.
3. Handling the Compound:
-
Weighing and Aliquoting: Conduct these activities within a containment device to minimize the risk of generating airborne particles.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Avoid Contact: Avoid direct contact with skin and eyes.[13]
-
No Food or Drink: Do not eat, drink, or smoke in the handling area.
4. Post-Handling:
-
Decontamination: Decontaminate all surfaces and equipment after use.
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[9]
-
Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.[9]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable items that have come into contact with the compound, including gloves, coveralls, and weighing papers, must be considered hazardous waste.
-
Waste Containers: Collect waste in clearly labeled, sealed, and suitable containers.[13]
-
Disposal Method: The primary method for disposal of potent pharmaceutical compounds is incineration by a licensed hazardous waste disposal company.
-
Documentation: Maintain accurate records of all disposed hazardous waste in line with institutional and regulatory requirements.[9]
Caption: Workflow for Safe Handling of Potent Pharmaceutical Compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. New Adapter Molecule Expands Therapeutic Potential Around the Cell’s Waste Disposal System • Targeted Protein Degradation [protein-degradation.org]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. Ligand-Linker Conjugate Products - Creative Biolabs [creative-biolabs.com]
- 8. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. aiha.org [aiha.org]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 13. targetmol.com [targetmol.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
